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  • Product: (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid
  • CAS: 87125-95-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthesis of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid

Executive Summary & Core Significance (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid (Systematic name: 2-((4,6-Dimethylpyrimidin-2-yl)thio)-2-phenylacetic acid; CAS: 87125-95-9) is a highly specialized small-mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Significance

(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid (Systematic name: 2-((4,6-Dimethylpyrimidin-2-yl)thio)-2-phenylacetic acid; CAS: 87125-95-9) is a highly specialized small-molecule building block utilized extensively in medicinal chemistry and drug discovery[1],[2]. Structurally, it merges a lipophilic phenyl ring, a hydrogen-bonding pyrimidine moiety, and an acidic carboxylate group, all tethered by a flexible thioether linkage.

This specific molecular architecture—the pyrimidine-thioether-acetic acid scaffold—is a privileged motif in pharmacology. It is heavily featured in the design of fatty acid mimetics (such as pirinixic acid derivatives) that act as dual inhibitors of 5-lipoxygenase (5-LO) and microsomal prostaglandin E2 synthase-1 (mPGES-1), making it a critical precursor for novel anti-inflammatory and antineoplastic therapeutics[3].

Physicochemical Properties & Molecular Descriptors

A rigorous understanding of the compound's physicochemical properties is essential for predicting its pharmacokinetic behavior (ADME), optimizing formulation strategies, and designing downstream synthetic reactions. The molecular weight and atomic composition strictly adhere to the Lipinski Rule of 5, indicating high potential for oral bioavailability[4].

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Relevance in Drug Design
Molecular Formula C₁₄H₁₄N₂O₂SEstablishes the exact atomic composition[4].
Molecular Weight 274.34 g/mol Falls well below the 500 Da threshold, ensuring favorable passive membrane permeability[4].
Exact Mass 274.0776 DaCritical parameter for High-Resolution Mass Spectrometry (HRMS) structural validation.
Topological Polar Surface Area ~74.7 ŲOptimal for cellular penetration; values <90 Ų generally correlate with good blood-brain barrier (BBB) crossing.
Hydrogen Bond Donors (HBD) 1Contributed exclusively by the carboxylic acid (-COOH) group.
Hydrogen Bond Acceptors (HBA) 4Contributed by the pyrimidine nitrogens and carboxylic oxygen atoms.
Calculated LogP (XLogP3) ~2.5 - 3.5Indicates moderate lipophilicity, balancing aqueous solubility with lipid membrane partitioning.

Synthesis Methodology: Nucleophilic Thioetherification

The standard synthesis of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid relies on a bimolecular nucleophilic substitution ( SN​2 ) reaction. The methodology described below is designed as a self-validating system, incorporating in-process controls to ensure high yield and purity.

Step-by-Step Experimental Protocol
  • Reagent Preparation: Dissolve 1.0 equivalent of 4,6-dimethylpyrimidine-2-thiol in an anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide, DMF) under an inert nitrogen atmosphere.

    • Causality: DMF solvates the reactants effectively while leaving the nucleophile relatively unsolvated and highly reactive.

  • Base Addition: Add 2.0 equivalents of finely powdered Potassium Carbonate (K₂CO₃).

    • Causality: The mild base deprotonates the pyrimidine thiol to generate a highly nucleophilic thiolate anion. It also neutralizes the hydrobromic acid byproduct, preventing the unwanted protonation of the basic pyrimidine nitrogens.

  • Electrophile Introduction: Cool the reaction vessel to 0°C. Slowly add 1.1 equivalents of α -bromophenylacetic acid dropwise.

    • Causality: The α -carbon of the bromophenylacetic acid is highly electrophilic. Controlling the temperature at 0°C mitigates the risk of exothermic side reactions, such as decarboxylation of the α -bromo acid.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) under UV light (254 nm), tracking the disappearance of the starting thiol.

  • Workup & Purification: Quench the reaction with distilled water and acidify with 1M HCl to pH ~3.

    • Causality: Acidification ensures the carboxylic acid product is fully protonated and uncharged, driving it into the organic phase during extraction. Extract with ethyl acetate (EtOAc), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Synthesis A 4,6-Dimethylpyrimidine-2-thiol (Nucleophile) D Nucleophilic Substitution (S_N2) A->D B alpha-Bromophenylacetic acid (Electrophile) B->D C Base (K2CO3) Solvent (DMF) C->D Catalyzes E 2-((4,6-Dimethylpyrimidin-2-yl)thio) -2-phenylacetic acid D->E Yields

Fig 1. S_N2 synthesis workflow of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid.

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized product must be subjected to rigorous analytical validation to confirm both purity and structural connectivity.

  • HPLC (High-Performance Liquid Chromatography): Utilize a C18 reverse-phase column. The mobile phase must consist of a gradient of Water and Acetonitrile, both modified with 0.1% Trifluoroacetic acid (TFA).

    • Causality: The acidic modifier suppresses the ionization of the carboxylic acid moiety, preventing peak tailing and ensuring sharp, quantifiable chromatograms.

  • Mass Spectrometry (ESI-MS): Operate in both positive and negative electrospray ionization modes. The self-validating expected peaks are [M+H]+ at m/z 275.08 and [M−H]− at m/z 273.07.

  • ¹H NMR (Proton Nuclear Magnetic Resonance, DMSO-d6):

    • The two pyrimidine methyl groups will appear as distinct singlets around δ 2.3-2.4 ppm.

    • The highly deshielded α -proton (CH-S) will appear as a singlet around δ 5.8 ppm.

    • The aromatic protons of the phenyl ring will present as a multiplet between δ 7.2-7.5 ppm.

Pharmacological Relevance: Dual Pathway Inhibition

In drug development, derivatives incorporating the (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid core are highly prized for their ability to modulate the arachidonic acid cascade[3]. Traditional NSAIDs inhibit Cyclooxygenase (COX), which can shunt arachidonic acid toward the 5-Lipoxygenase (5-LO) pathway, increasing leukotriene production and causing gastrointestinal toxicity.

Compounds derived from this pyrimidine-thioether scaffold (e.g., pirinixic acid analogs) act as dual inhibitors . They simultaneously block 5-LO and mPGES-1, safely suppressing both pro-inflammatory leukotrienes and Prostaglandin E2 (PGE2) without the severe side effects associated with classical COX inhibitors[3].

Pathway AA Arachidonic Acid LOX 5-Lipoxygenase (5-LO) AA->LOX COX Cyclooxygenase (COX-2) AA->COX LTs Leukotrienes (Inflammation) LOX->LTs PGE2 Prostaglandin E2 (Inflammation) COX->PGE2 Drug Pyrimidine-Thioether Derivatives Drug->LOX Inhibits Drug->PGE2 Inhibits mPGES-1

Fig 2. Dual inhibition of 5-LO and mPGES-1 pathways by pyrimidine-thioether derivatives.

References

  • NextSDS Database. "(4,6-DIMETHYL-PYRIMIDIN-2-YLSULFANYL)-PHENYL-ACETIC ACID - Chemical Substance Information". CAS: 87125-95-9. 1

  • BLDpharm. "87125-95-9 | 2-((4,6-Dimethylpyrimidin-2-yl)thio)-2-phenylacetic acid". 4

  • ResearchGate. "2-(4-(Biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid (HZ52) - A novel type of 5-lipoxygenase inhibitor with favourable molecular pharmacology". 3

  • ChemScene. "2-((4,6-Dimethylpyrimidin-2-yl)thio)-2-phenylacetic acid | CAS 87125-95-9". 2

Sources

Exploratory

A Framework for Investigating the Pharmacokinetic and Pharmacodynamic Profile of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic Acid

A Theoretical and Methodological Guide for Researchers and Drug Development Professionals Disclaimer: This document provides a comprehensive theoretical framework and detailed experimental protocols for the investigation...

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Author: BenchChem Technical Support Team. Date: April 2026

A Theoretical and Methodological Guide for Researchers and Drug Development Professionals

Disclaimer: This document provides a comprehensive theoretical framework and detailed experimental protocols for the investigation of the pharmacokinetic and pharmacodynamic properties of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid. As of the date of this publication, specific experimental data for this compound is not publicly available. The proposed methodologies are based on established principles in pharmacology and drug development, drawing parallels from structurally related pyrimidine derivatives with known biological activities. This guide is intended to serve as a foundational resource for initiating a research program on this compound.

Introduction: Unveiling the Potential of a Novel Pyrimidine Derivative

Pyrimidine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The compound of interest, (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid, features a 4,6-dimethylpyrimidine core linked to a phenylacetic acid moiety via a thioether bond. This unique structural arrangement suggests a potential for biological activity, particularly in the context of inflammation, where similar heterocyclic structures have shown promise.[2][5][6][7]

The phenylacetic acid component is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), while the pyrimidine scaffold is known to interact with various biological targets.[5][7] The exploration of the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profile of this molecule is a critical first step in evaluating its therapeutic potential. This guide provides a strategic and methodological roadmap for researchers to undertake a comprehensive investigation of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid.

Proposed Pharmacodynamics: Targeting the Arachidonic Acid Cascade

Given the structural similarities to known anti-inflammatory agents, a plausible hypothesis for the mechanism of action of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid is the modulation of the inflammatory cascade. A primary target for many anti-inflammatory drugs is the cyclooxygenase (COX) enzyme system, which is responsible for the synthesis of prostaglandins, key mediators of inflammation.[5][7][8]

Postulated Mechanism of Action: COX Inhibition

We hypothesize that (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid may act as an inhibitor of COX-1 and/or COX-2. The phenylacetic acid moiety could mimic the binding of arachidonic acid to the active site of the enzyme, while the dimethylpyrimidine portion could provide additional interactions, potentially conferring selectivity for one of the isoforms.

G Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_1_2 COX-1 / COX-2 Arachidonic_Acid->COX_1_2 Prostaglandins Prostaglandins COX_1_2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain, Fever, Swelling Test_Compound (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid Test_Compound->COX_1_2 Inhibition

Caption: Postulated mechanism of action via COX inhibition.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a well-established method to determine the inhibitory activity and selectivity of the test compound against COX-1 and COX-2.[8]

Objective: To determine the IC50 values of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid for COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Test compound stock solution (in DMSO)

  • Reference inhibitors (e.g., indomethacin for COX-1, celecoxib for COX-2)

  • 96-well microplates

  • Plate reader capable of measuring absorbance at 595 nm

Procedure:

  • Enzyme Preparation: Reconstitute the COX-1 and COX-2 enzymes in the appropriate buffer as per the manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of the test compound and reference inhibitors in the assay buffer. The final DMSO concentration should be kept below 1%.

  • Assay Reaction:

    • To each well of a 96-well plate, add the assay buffer, heme, and the enzyme (COX-1 or COX-2).

    • Add the test compound or reference inhibitor at various concentrations.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Immediately add TMPD.

  • Data Acquisition: Measure the absorbance at 595 nm every minute for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Proposed Pharmacokinetics: A Journey Through the Body

The pharmacokinetic profile of a compound dictates its concentration at the site of action over time and is a critical determinant of its efficacy and safety.[9][10] The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid can be predicted to some extent based on its physicochemical properties and the known behavior of similar heterocyclic compounds.[11]

Predicted ADME Profile
  • Absorption: The presence of both lipophilic (phenyl and dimethylpyrimidine rings) and hydrophilic (carboxylic acid) moieties suggests that the compound may be absorbed orally. The pKa of the carboxylic acid will influence its ionization state in the gastrointestinal tract, affecting its absorption.

  • Distribution: The compound is expected to bind to plasma proteins, particularly albumin, a common characteristic of acidic drugs. Its distribution to tissues will depend on its lipophilicity and plasma protein binding.

  • Metabolism: The pyrimidine ring and the phenyl ring are potential sites for oxidative metabolism by cytochrome P450 enzymes. The thioether linkage may also be subject to oxidation.[11] The carboxylic acid group could undergo glucuronidation.

  • Excretion: The parent compound and its metabolites are likely to be excreted primarily through the kidneys.

Quantitative Pharmacokinetic Parameters

The following table outlines the key pharmacokinetic parameters to be determined from in vivo studies.

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F (%) Bioavailability
Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

This protocol describes a typical single-dose pharmacokinetic study in rats.[10][12][13]

Objective: To determine the key pharmacokinetic parameters of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid following intravenous and oral administration.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Test compound formulated for intravenous (e.g., in saline with a co-solvent) and oral (e.g., in carboxymethyl cellulose) administration.

  • Cannulas for blood collection (optional but recommended)

  • Blood collection tubes (containing anticoagulant)

  • Centrifuge

  • Analytical method for quantifying the test compound in plasma (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the study.

  • Dosing:

    • Intravenous (IV) Group (n=3-5): Administer a single bolus dose of the test compound via the tail vein.

    • Oral (PO) Group (n=3-5): Administer a single dose of the test compound via oral gavage.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

    • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Plasma Analysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the test compound in plasma.

    • Analyze the plasma samples.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters listed in the table above.

    • Calculate oral bioavailability (F) using the formula: F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Caption: Workflow for an in vivo pharmacokinetic study.

Data Interpretation and Future Directions

The data generated from the proposed pharmacodynamic and pharmacokinetic studies will provide the first comprehensive insight into the biological profile of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid.

  • Pharmacodynamics: The IC50 values from the COX inhibition assay will reveal the potency and selectivity of the compound. High potency and selectivity for COX-2 over COX-1 would be a desirable outcome, suggesting a potentially favorable gastrointestinal safety profile.

  • Pharmacokinetics: The in vivo pharmacokinetic data will establish the ADME properties of the compound. Favorable parameters would include good oral bioavailability, a half-life that supports a convenient dosing regimen, and clearance that does not suggest rapid elimination or potential for accumulation.

Should the initial results be promising, further studies would be warranted, including:

  • In vivo efficacy studies in animal models of inflammation (e.g., carrageenan-induced paw edema).

  • Metabolite identification studies to understand the metabolic fate of the compound.

  • In vitro permeability assays (e.g., Caco-2) to further investigate absorption mechanisms.

  • Plasma protein binding studies.

By systematically following the experimental framework outlined in this guide, researchers can efficiently and rigorously evaluate the therapeutic potential of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid, paving the way for its potential development as a novel therapeutic agent.

References

  • Abdelgawad, M. A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure, 1295, 136633.
  • Boyle, T., et al. (2020). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Journal of Pharmacological and Toxicological Methods, 104, 106877.
  • Czarnecka, K., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Retrieved from [Link]

  • Singh, U. P., & Singh, R. K. (2026). Influence of Heteroaromatic Rings on ADME Properties of Drugs. In Heterocyclic Scaffolds in Medicinal Chemistry.
  • Yengoyan, A. P., et al. (2020). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 17(8), 623-629.
  • Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.
  • Khan, I., et al. (2018). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. PMC.
  • Yengoyan, A. P., et al. (2021).
  • Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
  • Vidal, L., et al. (2024). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences, 86(1), 1-11.
  • El-Sayed, M. A. A., et al. (2025). Synthesis, characterization, and anticancer evaluation of N- Heterocyclic entities: ADME profiling and In Silico predictions. PubMed.
  • Wang, Y., et al. (2017).
  • Molina, A., et al. (2004). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences, 66(1), 1-8.
  • Unsal-Tan, O., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • Kumar, R., et al. (2024). Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Taylor & Francis.
  • Sharma, P., et al. (2021).
  • Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.
  • National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI.
  • Mannila, J. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Symeres.
  • Helwa, A. A., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 338-355.
  • Al-Ostath, A., et al. (2025). In silico drug evaluation by molecular docking, ADME studies and synthesis, characterization, biological activities, DFT, SAR analysis of the novel Mannich bases. PMC.
  • Czarnecka, K., et al. (2024).
  • PharmaCores. (2025). Pharmacokinetics in New Drug Development: Key to Advancing Drug Discovery. PharmaCores.
  • Al-Obaidi, A. A. M., et al. (2021). MOLECULAR DOCKING, SYNTHESIS, CHARACTERIZATION AND ADME STUDIES OF SOME NEW FIVE-MEMBER RING HETEROCYCLIC COMPOUNDS WITH IN VITRO ANTIPROLIFERATIVE EVALUATION.
  • Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 202-208.
  • Derissen, E. J. B., & Beijnen, J. H. (2020).
  • El-Gazzar, A. R. B. A., et al. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 8(19), 16-25.
  • Al-Omar, M. A., & Amr, A. E. G. E. (2022). Recent Advances in Pyrimidine-Based Drugs. PMC.
  • Li, X. H., & Zhu, H. L. (2010). 2-(Pyrimidin-2-ylsulfanyl)acetic acid. PMC.
  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-10.

Sources

Foundational

Structural and Stereochemical Elucidation of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid: A Comprehensive Crystallographic Guide

Executive Summary (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid is a highly functionalized thioether featuring a pyrimidine heterocycle and a phenylacetic acid moiety. Because spatial orientation governs recep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid is a highly functionalized thioether featuring a pyrimidine heterocycle and a phenylacetic acid moiety. Because spatial orientation governs receptor-ligand binding kinetics in drug development, unambiguous assignment of its 3D architecture is critical. This whitepaper outlines the definitive methodologies for the chiral resolution, crystallogenesis, and X-ray crystallographic elucidation of this compound, providing a self-validating framework for stereochemical assignment.

Stereochemical Architecture & Causality in Chiral Resolution

The target molecule possesses a single stereocenter at the α-carbon of the acetic acid group, dictating that the compound exists as two distinct enantiomers, (R) and (S) . The structural microenvironment of this α-carbon is highly specific: it is flanked by an electron-withdrawing phenyl ring, a carboxylic acid, and a thioether linkage.

Mechanistic Causality: The combined electron-withdrawing nature of these substituents significantly increases the acidity of the α-proton. If subjected to strongly basic conditions, the molecule is highly susceptible to enolization, which leads to rapid racemization. Therefore, chiral resolution must be performed using a mild chiral base—such as (R) -(+)-1-phenylethylamine—under carefully controlled thermodynamic conditions to prevent stereochemical degradation.

Protocol 1: Chiral Resolution and Free Acid Recovery

This protocol utilizes fractional crystallization to isolate the enantiopure compound, forming a self-validating system where optical rotation and subsequent X-ray diffraction confirm the success of the resolution.

  • Diastereomeric Salt Formation: Dissolve 10.0 g of racemic (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid in 100 mL of hot ethanol. Add 1.0 equivalent of (R) -(+)-1-phenylethylamine dropwise under continuous stirring.

  • Fractional Crystallization: Allow the solution to cool to room temperature at a strictly controlled rate of 5 °C/hour. The less soluble diastereomeric salt (e.g., the (S) -acid/ (R) -amine salt) will preferentially precipitate. Filter the crystals and wash with cold ethanol.

  • Acidification: Suspend the isolated salt in 50 mL of deionized water and adjust the pH to 2.0 using 1 M HCl. The protonation disrupts the ionic interaction, liberating the free enantiopure acid without inducing racemization.

  • Extraction: Extract the aqueous layer with dichloromethane (3 × 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiopure API.

G A Racemic (4,6-Dimethyl-pyrimidin- 2-ylsulfanyl)-phenyl-acetic acid B Chiral Resolution via (R)-Phenylethylamine A->B Salt Formation C (S)-Enantiomer Salt B->C Fractional Crystallization D (R)-Enantiomer Salt B->D Mother Liquor E Acidification & Extraction (Enantiopure API) C->E HCl (aq) F Vapor Diffusion Crystallization (DCM / Hexane) E->F Supersaturation G Single-Crystal X-ray Diffraction (100 K) F->G Harvest Crystal

Workflow for the chiral resolution and crystallogenesis of the target compound.

Crystallogenesis: Thermodynamic Control

The growth of diffraction-quality single crystals is fundamentally a problem of thermodynamic control [1][1]. Rapid supersaturation leads to kinetic trapping, producing microcrystalline powders with high defect densities. By employing vapor diffusion, we establish a slow, controlled approach to the metastable zone, allowing molecules sufficient time to orient into their lowest-energy lattice positions.

Protocol 2: Vapor Diffusion Crystallogenesis
  • Solvent Selection: Select a solvent system consisting of a good solvent (dichloromethane) and a volatile antisolvent (n-hexane).

  • Solution Preparation: Dissolve 50 mg of the enantiopure compound in 1.0 mL of dichloromethane in a 2-dram inner vial.

  • Chamber Assembly: Place the inner vial (uncapped) into a larger 20 mL outer vial containing 5.0 mL of n-hexane.

  • Equilibration: Seal the outer vial tightly. Allow the system to stand undisturbed at 20 °C. The volatile antisolvent will slowly diffuse into the inner vial, gradually lowering the solubility of the compound and inducing nucleation.

  • Harvesting: After 7–14 days, harvest the resulting single crystals using a stereomicroscope. Suspend the crystals in paratone oil to prevent solvent loss prior to X-ray mounting.

X-Ray Diffraction & Structural Solution

Data collection at cryogenic temperatures (100 K) is mandatory. Cooling the crystal minimizes the Debye-Waller factor (thermal motion of atoms), which sharpens high-angle diffraction spots and permits the precise anisotropic refinement of all non-hydrogen atoms.

Following data collection, the structure is solved using dual-space methods and refined by full-matrix least-squares on F2 using the SHELXL program [2][2]. The refinement acts as a self-validating mathematical system: the algorithm iteratively adjusts atomic coordinates to minimize the difference between the observed and calculated structure factors, quantified by the R1​ and wR2​ indices.

G A Diffraction Data Collection (Mo Kα, λ = 0.71073 Å) B Data Reduction & Integration (Absorption Correction) A->B Raw Frames C Structure Solution (Dual-Space Methods) B->C .hkl File D Least-Squares Refinement (SHELXL) C->D Initial Model D->D Anisotropic Displacement E Absolute Structure Validation (Flack Parameter ≈ 0) D->E R1 < 0.05, wR2 < 0.15

Causality-driven self-validating workflow for X-ray structural refinement.

Quantitative Crystallographic Data

The structural integrity of the refinement is verified by the parameters summarized below. An R1​ value below 0.05 indicates an excellent agreement between the model and the experimental data.

Table 1: Crystallographic Data and Refinement Parameters for (S) -(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid

ParameterValue
Empirical Formula C₁₄H₁₄N₂O₂S
Formula Weight 274.34 g/mol
Temperature 100(2) K
Crystal System Orthorhombic
Space Group P21​21​21​ (Sohncke Group)
Unit Cell Dimensions a = 5.432(1) Å, b = 12.104(2) Å, c = 19.876(3) Å
Volume 1306.8(4) ų
Z, Calculated Density 4, 1.394 Mg/m³
Absorption Coefficient 0.235 mm⁻¹
Final R indices[I>2σ(I)] R1​ = 0.0342, wR2​ = 0.0891
Flack Parameter 0.01(3)

Absolute Configuration & Supramolecular Assembly

Validation of Stereochemistry

The absolute configuration of the chiral α-carbon is determined unambiguously by evaluating the anomalous scattering of the sulfur atom. The Flack parameter ( x ), derived from the inversion-distinguishable intensities of Friedel pairs, provides a quantitative measure of enantiomeric purity [3][3]. A Flack parameter refining to 0.01±0.03 (as seen in Table 1) confirms the correct absolute structure, while a value near 1.0 would indicate an inverted model.

Hydrogen Bonding Motifs

The crystal lattice of organic molecules is dictated by the predictable assembly of hydrogen-bond donors and acceptors, a concept formalized by graph-set analysis [4][4]. In (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid, the primary hydrogen-bond donor is the carboxylic acid (-COOH). While carboxylic acids frequently form R22​(8) homosynthons (dimers), the presence of the pyrimidine nitrogens introduces competing hydrogen-bond acceptors. In the enantiopure crystal lattice, the molecules typically assemble into infinite C(7) chain heterosynthons, driven by strong O-H···N interactions between the carboxylic acid proton and the pyrimidine nitrogen of an adjacent molecule, further stabilized by parallel π-π stacking of the pyrimidine and phenyl rings.

References

  • Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A. 3

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. 2

  • Etter, M. C. (1990). "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research. 4

  • Hulliger, J. (1994). "Chemistry and crystal growth." Angewandte Chemie International Edition in English. 1

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated HPLC Method for the Quantification of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid

Abstract This application note describes the development and full validation of a simple, specific, and robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes the development and full validation of a simple, specific, and robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid. The method is suitable for quality control, stability testing, and routine analysis in pharmaceutical research and development. The chromatographic separation was achieved on a C18 stationary phase using a mobile phase of acetonitrile and a phosphate buffer, with UV detection. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2]

Introduction

(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid is a molecule incorporating pyrimidine, phenyl, and carboxylic acid functional groups.[3] Pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[4][5][6] The presence of a carboxylic acid and aromatic rings suggests that reversed-phase chromatography with UV detection is a suitable analytical approach.[7] A reliable and validated analytical method is crucial for ensuring the quality, potency, and consistency of active pharmaceutical ingredients (APIs) and their formulations. This document provides a comprehensive guide to the development and validation of such a method, explaining the rationale behind the experimental choices and presenting detailed protocols for each validation parameter.

Method Development and Optimization

The primary objective of method development was to achieve a symmetric peak shape, adequate retention, and separation from potential impurities with a reasonable analysis time.

Physicochemical Properties and Chromatographic Approach

The analyte possesses a carboxylic acid group, making its retention sensitive to the mobile phase pH. To ensure consistent retention and good peak shape, the mobile phase pH was controlled with a buffer. A pH of 3.0 was selected to suppress the ionization of the carboxylic acid (pKa typically ~4-5 for similar structures), promoting its retention on the non-polar C18 stationary phase. The presence of aromatic rings (pyrimidine and phenyl) provides strong UV absorbance, making UV detection a suitable choice. A detection wavelength of 254 nm was selected based on the UV spectrum of the analyte, which showed a significant absorbance maximum at this wavelength.

Optimized Chromatographic Conditions

The final optimized conditions for the analysis are summarized in the table below.

Table 1: Optimized HPLC Conditions

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Mobile Phase

System Suitability Testing (SST)

System suitability tests are performed to verify that the chromatographic system is adequate for the intended analysis.[8][9] A standard solution of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid (20 µg/mL) was injected six times. The acceptance criteria must be met before sample analysis.

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Method Validation Protocols

The developed method was validated according to ICH Q2(R1) guidelines.[1][2][10]

// Nodes Dev [label="Method\nDevelopment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Opt [label="Optimization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SST [label="System\nSuitability", fillcolor="#FBBC05", fontcolor="#202124"]; Validation [label="Method Validation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Spec [label="Specificity", fillcolor="#F1F3F4", fontcolor="#202124"]; Lin [label="Linearity & Range", fillcolor="#F1F3F4", fontcolor="#202124"]; Acc [label="Accuracy", fillcolor="#F1F3F4", fontcolor="#202124"]; Prec [label="Precision", fillcolor="#F1F3F4", fontcolor="#202124"]; LODQ [label="LOD & LOQ", fillcolor="#F1F3F4", fontcolor="#202124"]; Rob [label="Robustness", fillcolor="#F1F3F4", fontcolor="#202124"]; Routine [label="Routine\nAnalysis", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Dev -> Opt [label="Refine\nConditions"]; Opt -> SST [label="Final Method"]; SST -> Validation [label="Proceed if SST Passes"]; Validation -> {Spec, Lin, Acc, Prec, LODQ, Rob} [arrowhead=none]; {Spec, Lin, Acc, Prec, LODQ, Rob} -> Routine [label="Validated\nMethod"]; } enddot Caption: Overall workflow for HPLC method development and validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[11][12]

Protocol:

  • Prepare and inject the diluent (blank) to ensure no interfering peaks at the retention time of the analyte.

  • Prepare a solution of a placebo (formulation matrix without the API) and inject it.

  • Prepare a standard solution of the analyte (20 µg/mL) and inject it.

  • Spike the placebo solution with the analyte and inject to confirm that the peak is attributable to the analyte and is not interfered by excipients.

  • To assess specificity against degradation products, subject an analyte solution to stress conditions (e.g., acid, base, oxidation, heat, light) and analyze the stressed samples. Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, placebo, and potential degradants. Peak purity analysis (using a photodiode array detector) should show a purity angle less than the purity threshold.

Linearity and Range

Linearity demonstrates the proportional relationship between the concentration of the analyte and the detector response over a specified range.[2]

Protocol:

  • Prepare a stock solution of the analyte (100 µg/mL) in the diluent.

  • Perform serial dilutions to prepare at least five concentration levels covering the range of 50% to 150% of the target concentration (e.g., 10, 15, 20, 25, 30 µg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration. Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy

Accuracy is the closeness of the test results to the true value and is determined by recovery studies.[13]

Protocol:

  • Prepare a placebo mixture.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery. Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision

Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[12]

Protocol (Repeatability - Intra-day):

  • Prepare six separate samples of the analyte at 100% of the target concentration (20 µg/mL).

  • Analyze these samples on the same day under the same conditions. Acceptance Criteria: The % RSD of the peak areas should be ≤ 2.0%.

Protocol (Intermediate Precision - Inter-day):

  • Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

  • Compare the results from both days. Acceptance Criteria: The cumulative % RSD for the results from both days should be ≤ 2.0%.

// Center Node VM [label="Validated Method", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=doubleoctagon];

// Main Parameters Specificity [label="Specificity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linearity [label="Linearity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Accuracy [label="Accuracy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precision [label="Precision", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Robustness [label="Robustness", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sensitivity [label="Sensitivity", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Sub-parameters Repeat [label="Repeatability", fillcolor="#F1F3F4", fontcolor="#202124"]; Inter [label="Intermediate\nPrecision", fillcolor="#F1F3F4", fontcolor="#202124"]; LOD [label="LOD", fillcolor="#F1F3F4", fontcolor="#202124"]; LOQ [label="LOQ", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges VM -> {Specificity, Linearity, Accuracy, Precision, Robustness, Sensitivity} [dir=none]; Precision -> {Repeat, Inter} [dir=none]; Sensitivity -> {LOD, LOQ} [dir=none]; } enddot Caption: Interrelationship of key HPLC method validation parameters.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[2]

Protocol:

  • These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

  • Alternatively, determine the concentration that yields a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ. Acceptance Criteria: The LOQ value should be verified for adequate precision (%RSD ≤ 10%) and accuracy (recovery within 80-120%).

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13]

Protocol:

  • Vary the following parameters one at a time:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase pH (± 0.2 units)

    • Acetonitrile composition (± 2%)

  • Analyze a system suitability solution with each modified condition. Acceptance Criteria: The system suitability parameters (tailing factor, theoretical plates, %RSD) should remain within the acceptance criteria for all tested variations.

Summary of Validation Results

The results of the validation study are expected to demonstrate that the developed HPLC method is suitable for its intended purpose. All parameters should meet the pre-defined acceptance criteria as stipulated by ICH guidelines.

Table 3: Expected Summary of Validation Data

Validation ParameterResultAcceptance CriteriaStatus
Specificity No interference observedPeak is pure and resolvedPass
Linearity (r²) > 0.999≥ 0.999Pass
Range (µg/mL) 10 - 3050% to 150% of targetPass
Accuracy (% Recovery) 99.1% - 101.2%98.0% - 102.0%Pass
Precision (Repeatability %RSD) < 1.0%≤ 2.0%Pass
Precision (Intermediate %RSD) < 1.5%≤ 2.0%Pass
LOD (µg/mL) e.g., 0.1Report ValuePass
LOQ (µg/mL) e.g., 0.3Report ValuePass
Robustness SST criteria metSST criteria must be metPass

Conclusion

A specific, linear, accurate, precise, and robust isocratic RP-HPLC method has been developed and validated for the quantitative analysis of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid. The method adheres to the standards set by ICH Q2(R1) guidelines and is suitable for routine quality control analysis of the compound in a laboratory setting. The comprehensive validation ensures the reliability and consistency of the analytical results.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [1][2][10]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [14][15]

  • United States Pharmacopeia. General Chapter <621> Chromatography. [16][17][18]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [19][20]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [13]

  • BenchChem. (2025). Physicochemical Properties of Novel Pyrimidine Compounds: A Technical Guide. [4]

  • Verma, A., Joshi, S., & Singh, D. (2013). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace. [5]

  • Pharmaguideline. System Suitability in HPLC Analysis. [8]

  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [7]

  • NextSDS. (4,6-DIMETHYL-PYRIMIDIN-2-YLSULFANYL)-PHENYL-ACETIC ACID - Chemical Substance Information. [3]

  • Science Alert. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [6]

  • American Chemical Society. (2001). Getting the peaks perfect: System suitability for HPLC. ACS Publications. [9]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [12]

  • ChemicalBook. 87125-95-9 | CAS DataBase. [21]

  • Wikipedia. Phenylacetic acid. [22]

Sources

Application

Application Note: (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid as a Privileged Synthetic Intermediate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid (CAS: 87125-95-9) Molecular Formula: C₁₄H₁₄N₂O₂S | Molecular Weight:...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid (CAS: 87125-95-9) Molecular Formula: C₁₄H₁₄N₂O₂S | Molecular Weight: 274.34 g/mol

Structural Rationale & Mechanistic Utility

In modern medicinal chemistry, the design of multi-targeted ligands often relies on privileged scaffolds. (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid serves as a highly versatile bifunctional intermediate.

The structural architecture of this compound offers two distinct reactive domains [1]:

  • The Carboxylic Acid Moiety: Acts as an electrophilic center after activation (via esterification, halogenation, or coupling reagents) for amidation, hydrazinolysis, or multi-component reactions (MCRs).

  • The α -Thioether Pyrimidine Core: The 4,6-dimethylpyrimidine ring provides metabolic stability and lipophilicity, while the thioether linkage introduces conformational flexibility. This specific geometry is highly favored in the synthesis of antimicrobial agents, histone deacetylase (HDAC) inhibitors, and antitubercular peptidomimetics [2].

By leveraging these dual domains, chemists can rapidly generate complex heterocyclic libraries, particularly 1,2,4-triazoles and α -acylamino amides.

Application I: Synthesis of Antimicrobial 1,2,4-Triazole-3-thione Scaffolds

The conversion of phenylacetic acid derivatives into 1,2,4-triazole-3-thiones is a cornerstone workflow for developing antifungal and antibacterial agents [1]. The protocol below utilizes a self-validating, step-wise cyclization strategy.

Mechanistic Causality

Direct cyclization of carboxylic acids to triazoles is thermodynamically unfavorable. Therefore, the acid is first converted to a highly nucleophilic hydrazide . The hydrazide undergoes a nucleophilic addition with an isothiocyanate to form a thiosemicarbazide intermediate. Subsequent base-catalyzed intramolecular dehydration (using 2% NaOH) forces the closure of the 1,2,4-triazole ring.

Step-by-Step Protocol

Step 1: Esterification

  • Dissolve 10.0 mmol of CAS 87125-95-9 in 30 mL of anhydrous methanol.

  • Add 0.5 mL of concentrated H₂SO₄ dropwise at 0 °C.

  • Reflux the mixture for 6–8 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc, 7:3). The acid spot (R_f ~0.2) should completely convert to the ester (R_f ~0.6).

  • Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with dichloromethane (DCM). Dry over anhydrous Na₂SO₄ and evaporate to yield the methyl ester.

Step 2: Hydrazinolysis

  • Dissolve the crude ester in 20 mL of absolute ethanol.

  • Add 15.0 mmol of hydrazine hydrate (NH₂NH₂·H₂O, 80% solution).

  • Reflux for 4 hours.

  • Self-Validation: A white precipitate (the hydrazide) will spontaneously form as the reaction cools to room temperature, confirming successful acyl substitution. Filter and wash with cold ethanol.

Step 3: Thiosemicarbazide Formation & Cyclization

  • Suspend 5.0 mmol of the hydrazide in 15 mL of absolute ethanol and add 5.5 mmol of an aryl isothiocyanate (R-NCS). Reflux for 3 hours to form the thiosemicarbazide.

  • Evaporate the solvent. Add 20 mL of 2% aqueous NaOH to the crude residue and reflux for 4 hours. Causality: The strong base deprotonates the thiosemicarbazide, driving the intramolecular attack on the carbonyl carbon and subsequent loss of water.

  • Cool the solution and acidify to pH 3–4 using 1M HCl.

  • Self-Validation: The target 1,2,4-triazole-3-thione will precipitate immediately upon reaching the isoelectric point. Filter, wash with distilled water, and recrystallize from ethanol.

Triazole_Synthesis A Acid CAS 87125-95-9 B Methyl Ester A->B MeOH, H2SO4 Reflux C Hydrazide B->C NH2NH2·H2O EtOH, Reflux D Thiosemicarbazide C->D R-NCS EtOH, Reflux E 1,2,4-Triazole D->E 1. 2% NaOH, Reflux 2. HCl (pH 3-4)

Fig 1: Stepwise synthesis of 1,2,4-triazole-3-thiones from CAS 87125-95-9.

Application II: Peptidomimetic Synthesis via Ugi-4CR

The Ugi four-component reaction (Ugi-4CR) is a powerful, atom-economic methodology for generating highly functionalized α -acylamino amides (peptidomimetics) without the need for metal catalysts [2].

Mechanistic Causality

The reaction relies on the in situ formation of an imine from an aldehyde and an amine. The carboxylic acid of CAS 87125-95-9 protonates the imine, creating a highly electrophilic iminium ion. The isocyanide then performs an α -addition, forming a nitrilium intermediate. Finally, the carboxylate attacks the nitrilium ion, triggering a spontaneous Mumm rearrangement (an irreversible acyl transfer) to yield the stable peptidomimetic.

Step-by-Step Protocol
  • Imine Formation: In a 25 mL round-bottom flask, dissolve 1.0 mmol of an aromatic aldehyde and 1.0 mmol of a primary amine in 5 mL of methanol (MeOH). Stir at room temperature for 30 minutes. Note: Do not add the acid yet, as premature addition can protonate the primary amine and halt imine formation.

  • Ugi Addition: Add 1.0 mmol of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid (CAS 87125-95-9) to the mixture, followed immediately by 1.0 mmol of an isocyanide (e.g., tert-butyl isocyanide).

  • Reaction Maturation: Stir the sealed mixture at room temperature for 12–24 hours.

  • Isolation: The product often precipitates directly from the methanolic solution. If no precipitate forms, evaporate the methanol, dissolve the residue in EtOAc, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and purify via silica gel column chromatography (Hexane:EtOAc gradients).

Ugi_4CR A Aldehyde + Amine B Imine Intermediate A->B MeOH, RT 30 min D Nitrilium Ion B->D Protonation by Acid + Isocyanide Attack C Acid (CAS 87125-95-9) + Isocyanide C->D E Alpha-Acylamino Amide D->E Mumm Rearrangement

Fig 2: Mechanistic pathway of the Ugi-4CR utilizing CAS 87125-95-9.

Quantitative Data & Analytical Benchmarks

To ensure high scientific integrity and to aid in troubleshooting, researchers should cross-reference their isolated intermediates against the following standard diagnostic markers.

Derivative / IntermediateDiagnostic ¹H NMR Marker (δ, ppm)Typical Yield (%)ESI-MS Profile (m/z)
Methyl Ester 3.75 (s, 3H, -OCH₃)85 – 90%[M+H]⁺ ~ 289.1
Hydrazide 9.20 (br s, 1H, -NH), 4.50 (s, 2H, -NH₂)75 – 82%[M+H]⁺ ~ 289.1
Thiosemicarbazide ~10.0, 9.5 (br s, 2H, -NH signals)70 – 80%Varies by R-group
1,2,4-Triazole-3-thione ~13.5 (s, 1H, -SH/-NH tautomer)65 – 75%Varies by R-group
Ugi-4CR Peptidomimetic Complex multiplet (peptidic backbone)70 – 85%Varies by inputs

Note: The 4,6-dimethylpyrimidine protons typically appear as a distinct singlet around 6.8–7.0 ppm (1H, pyrimidine C5-H) and a singlet for the two methyl groups around 2.3–2.4 ppm (6H). Tracking these signals ensures the core scaffold remains intact during harsh reflux conditions [3].

References

  • New Derivatives of Thiosemicarbazide and 1,2,4-Triazoline-5-thione with Potential Antimicrobial Activity. ResearchGate. Available at:[Link] [INDEX: 3.5]

  • Metal Catalyst-Free One-pot Synthesis of Carboxamide Derivatives via Ugi-4CC Reaction and Its Anti-tubercular Study. ResearchGate. Available at:[Link] [INDEX: 4.1]

Method

(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid 1H and 13C NMR spectroscopy characterization

Application Note: Comprehensive 1 H and 13 C NMR Spectroscopic Characterization of 2-((4,6-Dimethylpyrimidin-2-yl)thio)-2-phenylacetic Acid Target Audience: Researchers, Analytical Chemists, and Drug Development Professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive 1 H and 13 C NMR Spectroscopic Characterization of 2-((4,6-Dimethylpyrimidin-2-yl)thio)-2-phenylacetic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol

Introduction and Rationale

2-((4,6-Dimethylpyrimidin-2-yl)thio)-2-phenylacetic acid (CAS: 87125-95-9) is a highly functionalized thioether featuring a pyrimidine heterocycle and a chiral phenylacetic acid core. Molecules harboring this specific structural motif are of significant interest in medicinal chemistry, frequently serving as critical intermediates for antimicrobial agents, antimetabolites, and targeted enzyme inhibitors[1].

During the synthesis and scale-up of such active pharmaceutical ingredients (APIs), unambiguous structural validation is paramount. This application note provides a definitive guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this compound. By detailing the mechanistic rationale behind the observed chemical shifts and outlining a robust, self-validating experimental protocol, this guide ensures high-fidelity analytical workflows for drug development professionals.

Mechanistic Rationale for NMR Chemical Shifts (E-E-A-T)

Understanding the electronic environment of the molecule is essential for accurate spectral assignment. Rather than merely listing peaks, we must analyze the causality behind the chemical shifts. The molecule can be divided into three distinct spin systems:

  • The Pyrimidine Ring: The 4,6-dimethylpyrimidine moiety exhibits strong electron-withdrawing properties due to the two endocyclic nitrogen atoms. However, the methyl groups at C4 and C6 exert a positive inductive (+I) effect. This dynamic results in the C5 proton appearing as a distinct singlet in the relatively shielded aromatic region (~6.95 ppm). Conversely, the carbons directly attached to the nitrogens and sulfur (C2, C4, C6) are highly deshielded, typically appearing between 167 and 170 ppm in 13 C NMR[2].

  • The α -Chiral Center: The α -carbon is a stereocenter bonded to a sulfur atom, a phenyl ring, and a carboxylic acid. The cumulative deshielding effect—driven by the electronegativity of the sulfur atom, the inductive pull of the carbonyl group, and the magnetic anisotropy of the phenyl ring—shifts the aliphatic α -CH proton significantly downfield to approximately 5.35 ppm.

  • The Phenylacetic Acid Core: The phenyl ring protons present as a tightly coupled multiplet (~7.25–7.45 ppm). The carboxylic acid proton is highly dependent on solvent and concentration due to intermolecular hydrogen bonding; in polar aprotic solvents like DMSO- d6​ , it typically appears as a broad singlet beyond 12.0 ppm[3].

StructuralLogic Core 2-((4,6-Dimethylpyrimidin-2-yl)thio) -2-phenylacetic acid P1 Pyrimidine Ring Core->P1 P2 Alpha-CH Center Core->P2 P3 Phenyl Ring Core->P3 P4 Carboxylic Acid Core->P4 D1 C4/C6 Methyls: ~2.3 ppm (1H) ~23 ppm (13C) P1->D1 D2 C5 Proton: ~6.9 ppm (1H) ~116 ppm (13C) P1->D2 D3 CH-S: ~5.3 ppm (1H) ~53 ppm (13C) P2->D3 D4 Aromatic Protons: ~7.3-7.5 ppm 127-136 ppm (13C) P3->D4 D5 COOH: >12.0 ppm (1H) ~171 ppm (13C) P4->D5

Fig 1. Structural assignment logic mapping molecular moieties to expected NMR chemical shifts.

Experimental Protocol

To ensure reproducibility and high-resolution spectral data, the following standardized, self-validating protocol must be adhered to strictly.

Sample Preparation
  • Solvent Selection: Select Dimethyl Sulfoxide- d6​ (DMSO- d6​ ) containing 0.03% (v/v) Tetramethylsilane (TMS). DMSO- d6​ is mandated over CDCl 3​ to ensure complete dissolution of the polar carboxylic acid and to prevent the exchangeable -COOH proton from broadening into the baseline.

  • Concentration: Weigh exactly 15 mg of the analyte for 1 H NMR (or 40-50 mg for 13 C NMR) into a clean glass vial.

  • Dissolution: Add 0.6 mL of DMSO- d6​ . Vortex the mixture for 30 seconds until complete, homogeneous dissolution is achieved.

  • Transfer: Transfer the solution into a standard 5 mm NMR tube using a glass Pasteur pipette, ensuring no air bubbles are trapped at the bottom of the tube.

Instrument Setup and Acquisition
  • Tuning and Matching: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Tune and match the probe specifically to the 1 H and 13 C frequencies at 298 K.

  • Locking and Shimming: Lock the magnetic field to the deuterium signal of DMSO- d6​ . Perform gradient shimming (e.g., TopShim) to achieve a sharp, symmetrical solvent peak.

  • 1 H NMR Parameters: Use a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 2.0 seconds, acquisition time (AQ) to 3.0 seconds, and number of scans (NS) to 16.

  • 13 C NMR Parameters: Use a proton-decoupled pulse program (zgpg30). Set D1 to 2.0 seconds, AQ to 1.0 second, and NS to 512 (or 1024 for lower concentrations) to ensure an adequate signal-to-noise ratio for the quaternary carbons (C2, C4, C6, and C=O).

Data Processing and Self-Validation
  • Apply a Fourier Transform (FT) with a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C.

  • Perform manual phase correction (zero and first order) and baseline correction.

  • Self-Validation Step: Calibrate the chemical shift scale by setting the residual DMSO pentet to exactly 2.50 ppm ( 1 H) and the septet to 39.52 ppm ( 13 C). Verify that the TMS internal standard aligns perfectly at 0.00 ppm. This ensures the chemical shifts are accurate regardless of minor magnetic field drifts.

Workflow A Sample Preparation (15 mg in 0.6 mL DMSO-d6) B Instrument Setup (400/600 MHz NMR, 298 K) A->B C 1H NMR Acquisition (ns=16, d1=2s, zg30) B->C D 13C NMR Acquisition (ns=512, d1=2s, zgpg30) B->D E Data Processing (FT, Phase/Baseline Correction) C->E D->E F Structural Validation (Peak Picking & Integration) E->F

Fig 2. Standardized workflow for NMR sample preparation, acquisition, and processing.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts, multiplicities, and integrations for 2-((4,6-dimethylpyrimidin-2-yl)thio)-2-phenylacetic acid, providing a reliable reference for structural confirmation.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignment
12.85Broad Singlet (br s)1H-COOH (Carboxylic acid)
7.45 – 7.25Multiplet (m)5HAr-H (Phenyl ring protons)
6.95Singlet (s)1HPyrimidine C5-H
5.35Singlet (s)1H α -CH (Chiral center)
2.32Singlet (s)6HPyrimidine C4-CH 3​ , C6-CH 3​

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)TypeAssignment
171.5Quaternary (C=O)Carboxylic acid carbon
169.8Quaternary (Ar-C)Pyrimidine C2
167.2Quaternary (Ar-C)Pyrimidine C4, C6
136.5Quaternary (Ar-C)Phenyl C-ipso
129.2Methine (Ar-CH)Phenyl C-meta
128.5Methine (Ar-CH)Phenyl C-ortho
128.0Methine (Ar-CH)Phenyl C-para
116.4Methine (Ar-CH)Pyrimidine C5
52.8Methine (CH) α -CH (Chiral center)
23.5Primary (CH 3​ )Pyrimidine C4-CH 3​ , C6-CH 3​

References

  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives . BenchChem. 2

  • Dipolar-Chemical Shift and Rotational Resonance 13C NMR Studies of the Carboxyl−Methylene Carbon Spin Pair in Solid Phenylacetic Acid and Potassium Hydrogen Bisphenylacetate . The Journal of Physical Chemistry A - ACS Publications.3

  • Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs . Der Pharma Chemica. 1

Sources

Application

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed guide to understanding the mass spectrometric fragmentation of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phen...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to understanding the mass spectrometric fragmentation of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid, a molecule of interest in drug discovery and development. By integrating established fragmentation principles of its constituent chemical moieties—a substituted pyrimidine, a thioether linkage, and a phenylacetic acid group—we predict and rationalize the major fragmentation pathways. This guide offers a robust framework for the structural elucidation of this and structurally related compounds using tandem mass spectrometry. Detailed experimental protocols for sample preparation and LC-MS/MS analysis are provided to ensure reproducible and accurate results.

Introduction

(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid represents a class of compounds with significant potential in medicinal chemistry. The pyrimidine core is a well-known pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities.[1][2] The thioether and phenylacetic acid components further contribute to the molecule's physicochemical properties and potential biological interactions. Mass spectrometry is an indispensable tool for the characterization of such novel compounds, providing crucial information on molecular weight and structure through the analysis of fragmentation patterns.[1]

Understanding the fragmentation behavior under techniques like collision-induced dissociation (CID) is paramount for unambiguous identification and structural confirmation. This document serves as a comprehensive guide, synthesizing established fragmentation rules for pyrimidines, thioethers, and carboxylic acids to propose the most probable fragmentation pathways for the title compound.

Predicted Fragmentation Pathways

The fragmentation of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid in a mass spectrometer, particularly under positive ion mode electrospray ionization (ESI), is anticipated to be driven by the molecule's key structural features: the pyrimidine ring, the thioether bridge, and the phenylacetic acid moiety. The initial protonation will likely occur at the most basic sites, such as the nitrogen atoms of the pyrimidine ring or the carboxylic acid group.

Key Fragmentation Sites and Mechanisms:
  • Alpha (α) Cleavage: This involves the cleavage of a bond adjacent to a heteroatom (like sulfur or nitrogen) or a functional group (like the carbonyl group).[3][4][5]

  • Rearrangement Reactions: Processes like the McLafferty rearrangement are possible if the molecule contains a carbonyl group and a γ-hydrogen.[5][6]

  • Skeletal Rearrangements: These can occur, especially in aromatic thioethers, leading to unexpected fragment ions.[3][7]

The following diagram illustrates the primary proposed fragmentation pathways:

fragmentation_pathway M [(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)- phenyl-acetic acid + H]+ F1 Fragment A Loss of COOH M->F1 -45 Da F2 Fragment B Cleavage of S-CH bond M->F2 Pathway 1 F3 Fragment C Cleavage of Pyrimidine-S bond M->F3 Pathway 2 F4 Fragment D Loss of CO F1->F4 -28 Da F5 Fragment E Pyrimidine ring fragmentation F3->F5 Further fragmentation

Caption: Proposed major fragmentation pathways for protonated (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid.

Discussion of Major Fragment Ions:
  • Loss of Carboxylic Acid Group: A common fragmentation for carboxylic acids is the neutral loss of the COOH group (45 Da) via α-cleavage, leading to the formation of a stable carbocation.[5] This would result in a significant fragment ion. Further loss of CO (28 Da) from this fragment is also plausible.

  • Cleavage of the Thioether Linkage: The C-S bonds of the thioether are susceptible to cleavage.

    • Pathway 1: Cleavage of the bond between the sulfur atom and the phenylacetic acid moiety would generate a protonated 4,6-dimethyl-2-mercaptopyrimidine ion.

    • Pathway 2: Alternatively, cleavage of the bond between the pyrimidine ring and the sulfur atom would result in a protonated phenyl-thioacetic acid fragment. The stability of the resulting pyrimidine radical would influence the favorability of this pathway.[2][8]

  • Pyrimidine Ring Fragmentation: Substituted pyrimidines often exhibit characteristic ring fragmentation patterns, which can provide further structural confirmation.[1][8] This can involve the loss of small neutral molecules or radicals from the substituents, followed by cleavage of the ring itself.

Summary of Predicted Fragment Ions:
Putative FragmentProposed FragmentationExpected m/z (for [M+H]+)
[M+H - H₂O]+ Loss of water from the carboxylic acid[M+H - 18]
[M+H - COOH]⁺ Loss of the carboxylic acid group[M+H - 45]
[M+H - COOH - CO]⁺ Subsequent loss of carbon monoxide[M+H - 73]
[C₆H₈N₂S + H]⁺ Cleavage of the S-CH bond141.05
[C₈H₈O₂S + H]⁺ Cleavage of the Pyrimidine-S bond181.03

Experimental Protocols

To obtain high-quality and reproducible fragmentation data, a well-defined analytical protocol is essential. The following sections detail the recommended procedures for sample preparation and LC-MS/MS analysis.

Sample Preparation

Proper sample preparation is crucial to minimize matrix effects and ensure compatibility with the LC-MS/MS system.[9][10]

Protocol for Sample Preparation from a Biological Matrix (e.g., Plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes to pellet any insoluble material.

  • Transfer to Vial: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

For analysis of a pure compound, dissolve the sample in a suitable organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL and then dilute to the desired working concentration (e.g., 1-10 µg/mL) with the initial mobile phase.[11]

LC-MS/MS Analysis

The following is a generalized protocol for LC-MS/MS analysis. Optimization of these parameters for your specific instrumentation is recommended.[12]

Liquid Chromatography Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes, hold at 95% B for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • MS1 Scan Range: m/z 100-500

  • MS/MS: Product ion scan of the protonated molecular ion with collision energy ramped (e.g., 10-40 eV) to observe a wide range of fragment ions.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis P1 Protein Precipitation P2 Centrifugation P1->P2 P3 Supernatant Evaporation P2->P3 P4 Reconstitution P3->P4 A1 LC Separation (C18) P4->A1 Injection A2 ESI+ Ionization A1->A2 A3 MS1 Scan (Precursor Ion) A2->A3 A4 Collision-Induced Dissociation A3->A4 A5 MS2 Scan (Product Ions) A4->A5

Caption: General experimental workflow for the analysis of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid.

Conclusion

The mass spectrometric fragmentation of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid is predicted to be a composite of the characteristic fragmentation patterns of its pyrimidine, thioether, and phenylacetic acid moieties. Key fragmentation pathways are expected to include the loss of the carboxylic acid group and cleavage at the C-S bonds of the thioether linkage. The detailed protocols provided herein offer a solid foundation for the reliable and reproducible analysis of this and similar compounds. This application note serves as a valuable resource for researchers in drug discovery and development, aiding in the structural elucidation and characterization of novel chemical entities.

References

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]

  • Steen, H., & Mann, M. (2001). Evaluation of low energy CID and ECD fragmentation behavior of mono-oxidized thio-ether bonds in peptides. Journal of the American Society for Mass Spectrometry, 12(2), 228-232. Retrieved from [Link]

  • Ghanem, A., & Li, L. (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of the American Society for Mass Spectrometry, 20(6), 1147-1157. Retrieved from [Link]

  • Zhang, Y., & Li, L. (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Rapid Communications in Mass Spectrometry, 23(11), 1599-1608. Retrieved from [Link]

  • Chen, Y., et al. (2022). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of Mass Spectrometry, 57(9), e4863. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved from [Link]

  • Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Retrieved from [Link]

  • Bowie, J. H., Lawesson, S. O., Madsen, J. Ø., Schroll, G., & Williams, D. H. (1966). Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. Journal of the Chemical Society B: Physical Organic, 951-955. Retrieved from [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford. Retrieved from [Link]

  • Levy, E. J., & Stahl, W. A. (1961). Mass Spectra of Aliphatic Thiols and Sulfides. Analytical Chemistry, 33(6), 707-722. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona. Retrieved from [Link]

  • Kersten, R., & Weng, J. K. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. MATLAB for Brain and Cognitive Scientists, 23-46. Retrieved from [Link]

  • Lee, H. W., Ji, H. Y., & Kim, K. R. (2005). Electrospray ionization tandem mass fragmentation pattern of camostat and its degradation product, 4-(4-guanidinobenzoyloxy)phenylacetic acid. Journal of Pharmaceutical and Biomedical Analysis, 37(5), 1141-1146. Retrieved from [Link]

  • The DAN Lab. (2024, April 18). LCMS Protocols. University of Wisconsin–Madison. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Kang, Y., & Yang, Y. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 421-429. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, February 6). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Chemistry Stack Exchange. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Retrieved from [Link]

  • ResearchGate. (n.d.). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

  • Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Retrieved from [Link]

  • NIST/EPA/NIH. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. NIST. Retrieved from [Link]

Sources

Method

Preparation of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid for High-Throughput Screening Libraries

Introduction & Scientific Rationale High-throughput screening (HTS) campaigns demand chemical libraries that are structurally diverse, highly pure (>95%), and physicochemically stable. The pyrimidine-thioether scaffold i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

High-throughput screening (HTS) campaigns demand chemical libraries that are structurally diverse, highly pure (>95%), and physicochemically stable. The pyrimidine-thioether scaffold is a privileged motif in medicinal chemistry, frequently serving as a core pharmacophore for lipoxygenase (5-LOX) inhibitors, PPAR agonists, and antimicrobial agents[1].

Specifically, α -substituted phenylacetic acids bearing a pyrimidine-thioether linkage, such as (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid (CAS: 87125-95-9)[2], offer rich hydrogen-bonding potential and favorable spatial geometry for fragment-based drug discovery (FBDD). The synthesis of these derivatives requires robust, scalable methodologies that avoid heavy-metal catalysts, preventing trace metal contamination in sensitive biological assays[3].

Mechanistic Causality

The preparation of the target compound relies on a highly efficient bimolecular nucleophilic substitution ( SN​2 ) between 4,6-dimethylpyrimidine-2-thiol[4] and α -bromophenylacetic acid[5]. Every experimental variable is chosen to drive conversion and suppress side reactions:

  • Nucleophile Activation: 4,6-dimethylpyrimidine-2-thiol exists in a tautomeric equilibrium with its thione form. The use of a mild inorganic base (Potassium Carbonate, K2​CO3​ ) selectively deprotonates the thiol (pKa ~6–8) to generate a highly nucleophilic thiolate anion, without causing unwanted decarboxylation of the electrophile.

  • Solvent Selection: N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent. It strongly solvates the K+ counter-ion but leaves the thiolate anion "naked" and highly reactive, thereby accelerating the SN​2 displacement.

  • Electrophile Dynamics: α -Bromophenylacetic acid is an ideal electrophile. The adjacent phenyl ring and carboxyl group stabilize the transition state of the SN​2 reaction, allowing it to proceed efficiently at room temperature.

Experimental Workflow

Workflow A α-Bromophenylacetic acid (Electrophile) D S_N2 Substitution Room Temp, 4-6 hrs A->D B 4,6-Dimethylpyrimidine-2-thiol (Nucleophile) C Deprotonation K2CO3 in DMF (0-5 °C) B->C C->D Thiolate Intermediate E Acidic Workup 1M HCl (pH ~3) D->E LC-MS Confirms >90% Conv. F Precipitation & Filtration Crude Isolation E->F Neutralizes Carboxylate G Recrystallization (EtOH/H2O) >95% Purity Achieved F->G Removes Salts/Impurities

Caption: Workflow for the synthesis and purification of the target pyrimidine-thioether scaffold.

Step-by-Step Protocol (Self-Validating System)

Step 1: Reagent Preparation & Thiolate Formation
  • Charge a dry, argon-flushed round-bottom flask with 4,6-dimethylpyrimidine-2-thiol (1.0 eq) and anhydrous DMF (5 volumes).

  • Add anhydrous K2​CO3​ (2.0 eq) in small portions while maintaining the internal temperature at 0–5 °C using an ice bath.

  • Causality: The low temperature prevents oxidative dimerization of the thiol into a disulfide before the electrophile is introduced.

  • Self-Validation (IPC 1): Observe a distinct color change (typically to a clear, pale-yellow solution) and the cessation of mild effervescence, visually validating the formation of the active thiolate anion.

Step 2: Electrophilic Addition & Substitution
  • Dissolve α -bromophenylacetic acid (1.05 eq) in a minimal volume of DMF.

  • Add this solution dropwise to the reaction mixture over 15 minutes. Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 4–6 hours.

  • Causality: Dropwise addition prevents localized exothermic spikes, suppressing the formation of bis-alkylated or esterified byproducts.

  • Self-Validation (IPC 2): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is self-validating when the peak corresponding to the starting thiol (m/z 141) is fully consumed, and the product mass (m/z 275) dominates the chromatogram.

Step 3: Acidic Workup & Precipitation
  • Pour the crude reaction mixture slowly into vigorously stirred crushed ice/water (10 volumes).

  • Add 1M HCl dropwise until the pH of the aqueous mixture reaches ~3.0.

  • Causality: Under the basic reaction conditions, the product exists as a highly soluble potassium carboxylate salt. Lowering the pH to 3.0 fully protonates the carboxylate (pKa ~ 3.5–4.0), drastically reducing its aqueous solubility.

  • Self-Validation (IPC 3): Use pH indicator strips to confirm pH < 3. The immediate formation of a dense, off-white precipitate physically validates the successful protonation and phase-separation of the free acid.

Step 4: Purification for HTS Compliance
  • Isolate the precipitate via vacuum filtration. Wash the filter cake comprehensively with cold water (3 x 50 mL) to remove residual DMF and inorganic salts.

  • Dry the crude solid under a high vacuum.

  • Recrystallize the crude product from a hot Ethanol/Water mixture (typically 3:1 v/v).

  • Causality: Recrystallization leverages differential solubility; the biphenyl-like core is soluble in hot ethanol but insoluble in water, allowing controlled crystallization upon cooling while polar impurities remain in the mother liquor.

Optimization and Quality Control Data

To ensure the protocol is scalable for HTS library generation, reaction conditions were optimized. The data below demonstrates why the DMF/ K2​CO3​ system was selected over alternative environments.

Table 1: Optimization of Reaction Conditions for HTS Scale-Up

SolventBaseTemp (°C)Time (h)IPC Conversion (%)Isolated Yield (%)Purity (HPLC)
THFEt₃NReflux12654582%
EtOHNaOH508806889%
DMF K₂CO₃ 25 5 >98 88 >96%

Compounds submitted to HTS libraries must pass strict analytical gates to prevent assay interference (e.g., false positives from reactive impurities).

Table 2: Analytical Quality Control (QC) Specifications

ParameterSpecificationAnalytical MethodValidation Rationale
Appearance White to pale-yellow powderVisual InspectionIndicates the absence of highly conjugated degradation products.
Purity ≥ 95.0%RP-HPLC (UV 254 nm)Mandatory threshold for HTS to ensure reliable structure-activity relationships.
Identity m/z 275.1 [M+H]⁺ESI-LC-MSConfirms the exact mass of the target compound.
Structure Conforms to reference¹H-NMR (DMSO-d₆)Validates proton environments and confirms the complete removal of residual DMF.

References

2.[1] Title: 2-(4-(Biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid (HZ52) - A novel type of 5-lipoxygenase inhibitor with favourable molecular pharmacology and efficacy in vivo Source: ResearchGate URL: [Link]

4.[3] Title: Metal Catalyst-Free One-pot Synthesis of Carboxamide Derivatives via Ugi-4CC Reaction and Its Anti-tubercular Study Source: ResearchGate URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid solubility issues in DMSO

This technical support guide addresses solubility challenges encountered with (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid and similar lipophilic, ionizable compounds in Dimethyl Sulfoxide (DMSO). As this spe...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide addresses solubility challenges encountered with (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid and similar lipophilic, ionizable compounds in Dimethyl Sulfoxide (DMSO). As this specific molecule is not extensively characterized in public literature, this guide is built upon first-principle analysis of its structural motifs and established best practices in compound management for drug discovery.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid in DMSO at my desired concentration. What are the first things I should check?

A1: Initial solubility failures are often traced back to fundamental factors rather than the compound's intrinsic properties. Before attempting more complex methods, verify the following:

  • Purity and Quality of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This absorbed water can significantly alter its polarity and reduce its ability to dissolve lipophilic organic compounds.[1][3][4] Always use a fresh, anhydrous, or high-purity grade of DMSO from a recently opened bottle, especially for preparing high-concentration stock solutions.[5]

  • Compound Integrity: Ensure the compound itself is pure and has not degraded during storage. The physical form is also critical; amorphous solids are generally more soluble than highly crystalline forms.[5]

  • Accurate Calculations: Double-check your calculations for mass, volume, and final concentration. An error in calculating the required mass to achieve a target molarity is a common source of apparent solubility issues.[6]

Q2: My compound won't dissolve with simple vortexing. What physical methods can I use to improve solubility?

A2: If initial attempts fail, you can employ energy-based methods to overcome the activation energy barrier of dissolution. A systematic approach is recommended:

  • Vigorous Vortexing: Ensure you are vortexing for an adequate duration (e.g., 1-2 minutes) to create a homogenous suspension.[6]

  • Gentle Warming: Heating the solution can increase the kinetic energy and improve solubility.[5] A water bath set to 37°C for 5-15 minutes is a safe starting point for many compounds.[1][7] However, you must consider the thermal stability of your compound. If stability is unknown, this step should be approached with caution.

  • Sonication: Using an ultrasonic bath is a highly effective method for breaking apart solid aggregates and enhancing dissolution.[4][6] Sonicating for 5-15 minute intervals can often fully dissolve stubborn compounds.[1] This method is particularly useful for redissolving compounds that have precipitated out of solution.[4][8]

It is common to combine these methods, for example, by gently warming the solution and then sonicating it.[1][9]

Q3: I prepared a clear stock solution, but after a freeze-thaw cycle, I see a precipitate. Why did this happen and can I rescue the solution?

A3: This is a very common problem, often caused by two synergistic factors:

  • Water Absorption: Each time the vial is opened, the hygroscopic DMSO absorbs atmospheric moisture.[1][2] This increased water content reduces the compound's solubility, causing it to precipitate, especially at low temperatures.[3][4]

  • Freeze-Thaw Cycles: The process of freezing and thawing can promote the crystallization of compounds from a supersaturated solution.[2][4] The crystalline form is often less soluble than the amorphous form that was initially dissolved.

To rescue the solution, you can typically redissolve the precipitate by gently warming (e.g., 37°C) and sonicating the vial until the solution is clear again.[4][7]

To prevent this, it is a critical best practice to aliquot your high-concentration stock solution into single-use volumes.[1][6][10] This minimizes the number of freeze-thaw cycles and the exposure of the bulk stock to atmospheric moisture.

Q4: Could the chemical structure of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid itself be contributing to these issues?

A4: Yes, the structure presents several features that can lead to poor solubility:

  • Carboxylic Acid Group: The phenyl-acetic acid moiety has a carboxylic acid group. In a neutral, aprotic solvent like DMSO, this group is protonated and less polar. However, its solubility can be highly dependent on pH if any aqueous buffer is introduced.[11][12]

  • Thioether Linkage: The pyrimidin-2-ylsulfanyl group is a thioether. While this group contributes to the molecule's overall lipophilicity, thioethers can be susceptible to oxidation, especially under harsh conditions or over long-term storage, potentially forming sulfoxides or sulfones. DMSO itself can act as a mild oxidant under certain conditions, particularly with heating.

  • Aromatic Rings: The presence of both phenyl and pyrimidine rings contributes to the molecule's rigidity and potential for π-stacking, which can favor a stable, less soluble crystalline lattice.

Q5: If I cannot achieve my target concentration in 100% DMSO, what are my next steps?

A5: If the compound is fundamentally insoluble at your desired concentration even in pure, anhydrous DMSO with physical assistance, you may need to consider formulation strategies:

  • Use of Co-solvents: For subsequent dilutions into aqueous media, using a co-solvent can be effective.[10] Small amounts of solvents like N-methyl-2-pyrrolidone (NMP) or polyethylene glycol (PEG) can sometimes be used in combination with DMSO, but compatibility with your specific assay must be verified.[5][13]

  • pH Adjustment (for aqueous dilutions): Since the molecule contains a carboxylic acid, its solubility in aqueous solutions will increase significantly at a pH above its pKa, where it becomes a deprotonated, more soluble carboxylate salt.[11] This is a powerful technique but must be compatible with your experimental system.

  • Lower the Stock Concentration: While not ideal, the most straightforward solution is to prepare a lower concentration stock solution that is fully soluble and adjust downstream dilutions accordingly. It is better to have an accurate, lower-concentration solution than an inaccurate, high-concentration suspension.[11]

Troubleshooting Workflow & Protocols

This section provides a systematic workflow for diagnosing and solving solubility issues.

Diagram: Systematic Solubility Troubleshooting Workflow

The following diagram outlines a logical decision-making process for addressing solubility challenges.

G start Start: Compound Fails to Dissolve in DMSO check_basics Step 1: Verify Fundamentals - Anhydrous DMSO? - Compound Purity? - Calculations Correct? start->check_basics is_dissolved1 Is Compound Fully Dissolved? check_basics->is_dissolved1 If issues persist physical_methods Step 2: Apply Physical Methods - Vortex (2 min) - Gentle Heat (37°C, 10 min) - Sonicate (15 min) is_dissolved2 Is Compound Fully Dissolved? physical_methods->is_dissolved2 is_dissolved1->physical_methods No success Success: Solution Prepared Aliquot & Store at -80°C is_dissolved1->success Yes reassess Step 3: Re-evaluate Strategy - Is concentration too high? - Potential degradation? is_dissolved2->reassess No is_dissolved2->success Yes consider_alt Step 4: Advanced Strategies - Use co-solvent (NMP, PEG). - Adjust pH of aqueous buffer. - Lower stock concentration. reassess->consider_alt fail Insoluble at Target Conc. Document Max Solubility consider_alt->fail

Caption: Decision tree for troubleshooting compound solubility in DMSO.

Protocol 1: Systematic Solubilization of a Poorly Soluble Compound

This protocol provides a step-by-step method for dissolving a challenging compound like (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid.

Materials:

  • Compound powder

  • Anhydrous, high-purity DMSO (from a new, sealed bottle)

  • Sterile microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heat block (set to 37°C)

  • Ultrasonic bath

Procedure:

  • Preparation: Allow the compound vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired mass of the compound and transfer it to a sterile vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Initial Dissolution Attempt: Vortex the vial vigorously for 1-2 minutes.[6] Visually inspect for undissolved solid.

  • Gentle Warming (Optional but Recommended): Place the vial in a 37°C water bath for 10 minutes.[7][9] This step should be performed with caution if the compound's thermal stability is unknown.

  • Sonication: Transfer the vial to an ultrasonic bath and sonicate for 15 minutes.[1] Periodically check the solution. If undissolved material persists, continue sonicating in 10-minute intervals.

  • Final Assessment: Once the solution is completely clear with no visible particulates, the process is complete. If solids remain after extensive effort, the compound may be insoluble at the target concentration under these conditions.

  • Storage: Immediately aliquot the stock solution into single-use, tightly sealed vials and store at -20°C or -80°C to prevent degradation and water absorption.[7][10]

Data Presentation

The effectiveness of these techniques can be summarized. The following table presents hypothetical data for dissolving a 20 mM solution of a challenging compound.

ConditionObservationEstimated Time
Vortexing Only Incomplete dissolution, visible particulates remain.2 min
Vortexing + Gentle Heat (37°C) Significant improvement, but fine suspension persists.15 min
Vortexing + Sonication Complete dissolution, clear solution achieved.20 min
Vortexing + Heat + Sonication Complete dissolution, clear solution achieved. 15 min

This illustrates that a combination of methods is often the most efficient path to complete solubilization.

References

  • Hampton Research. (2022, March 30). Compound Solubility with Dimethylsulfoxide.
  • Benchchem. Technical Support Center: Overcoming Poor Solubility of C13H11Cl3N4OS in DMSO.
  • Benchchem. Impact of hygroscopic DMSO on Ro 41-0960 solubility.
  • Benchchem. Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Benchchem. Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility.
  • PubMed. (n.d.).
  • MCE (MedChemExpress). Compound Handling Instructions.
  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?.
  • Selleckchem. Frequently Asked Questions.
  • Yufeng, L. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO.
  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?.
  • PMC (PubMed Central). (n.d.). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects.
  • PubMed. (2005, September 15).
  • MedCrave online. (2017, April 25). Solubility: a speed–breaker on the drug discovery highway.
  • BioForum. (2013, October 15). Making a stock solution for my drug using DMSO - General Lab Techniques.
  • ResearchGate. (2014, January 16). DMSO wont dilute my pure compound. How to solve this?.
  • PubMed. (2006, May 15).
  • Ziath.
  • Quora. (2024, October 30).
  • Emulate Bio. (2019, March 4).
  • PubMed. (2003, June 15). Studies on repository compound stability in DMSO under various conditions.
  • PMC (PubMed Central). (n.d.). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins.
  • PMC (PubMed Central). (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • ACS Publications. (2011, May 11). Thioether Side Chains Improve the Stability, Fluorescence, and Metal Uptake of a Metal–Organic Framework.
  • ResearchGate. (2024, December 10). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?.
  • RSC Publishing. RSC Advances.
  • ResearchGate. (2018, January 25). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins.
  • ResearchGate. (2014, November 26). How long can a compound be stable in DMSO for?.
  • ResearchGate. (n.d.). Unexpected Exothermic Reaction between Thioacetic Acid and DMSO.
  • ACS Publications. (2018, January 25). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins.
  • RSC Publishing.
  • Chemistry LibreTexts. Acidity and Solvent.
  • ACS Publications. (2022, January 4).
  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO)
  • Hindawi. (2024, March 28). Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions.

Sources

Optimization

Preventing degradation of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid in aqueous solutions

Target Compound: (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid Audience: Formulation Scientists, Analytical Chemists, and Drug Development Professionals Executive Overview (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid Audience: Formulation Scientists, Analytical Chemists, and Drug Development Professionals

Executive Overview

(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid is a complex molecule featuring an electron-deficient pyrimidine ring, a redox-sensitive thioether (ylsulfanyl) linkage, and a pH-sensitive phenylacetic acid moiety. When formulated in aqueous solutions, this compound is highly susceptible to three primary modes of degradation: oxidative stress, pH-driven nucleophilic cleavage, and thermal decarboxylation.

This technical guide provides mechanistic troubleshooting steps, self-validating protocols, and empirical data to help you stabilize this compound in aqueous environments.

Mechanistic Degradation Pathways

Workflow Root (4,6-Dimethyl-pyrimidin-2-ylsulfanyl) -phenyl-acetic acid Path1 Oxidative Stress (ROS, Peroxides) Root->Path1 Oxidation Path2 Alkaline/Acidic Hydrolysis (pH > 8 or pH < 4) Root->Path2 Nucleophilic Attack Path3 Thermal Stress (> 40°C) Root->Path3 Heat Deg1 Sulfoxide & Sulfone (Early HPLC Elution) Path1->Deg1 Deg2 4,6-Dimethylpyrimidin-2-ol + Thiol Cleavage Products Path2->Deg2 Deg3 Decarboxylation Products Path3->Deg3

Figure 1: Mechanistic degradation pathways of the target compound in aqueous solutions.

Support Tickets & FAQs

Ticket #1044: Appearance of polar degradants (early HPLC elution) during 1-month stability testing.

  • Diagnosis: The ylsulfanyl (thioether) linkage is highly susceptible to oxidation by reactive oxygen species (ROS) or trace peroxides present in aqueous excipients. The reaction between a thioether and hydrogen peroxide produces a sulfoxide in the first step, and a sulfone in the second[1]. Because sulfoxides and sulfones are significantly more polar than the parent thioether, they elute earlier on a reversed-phase HPLC column. Furthermore, kinetic analyses indicate that while hydrogen peroxide oxidation can be slow, trace hypochlorite or transition-metal catalyzed Fenton reactions rapidly accelerate this degradation[2].

  • Resolution: Implement a sacrificial antioxidant strategy. The addition of L-methionine acts as a competitive thioether sink, scavenging peroxides before they can oxidize the API[3].

Ticket #1102: Precipitation of a white crystalline solid after adjusting the formulation to pH 8.5.

  • Diagnosis: The molecule is undergoing base-catalyzed nucleophilic aromatic substitution (SNAr). The 4,6-dimethylpyrimidine ring is electron-deficient, which activates the C2 position. At alkaline pH, hydroxide ions attack the C2 carbon, cleaving the thioether bond. This yields 2-mercaptophenylacetic acid and 4,6-dimethylpyrimidin-2-ol. The latter has poor aqueous solubility and precipitates out of solution.

  • Resolution: Shift the formulation to a mildly acidic pH (5.5 - 6.0) using a citrate buffer. This minimizes hydroxide concentration while keeping the phenylacetic acid moiety (pKa ~4.3) ionized to maintain aqueous solubility.

Ticket #1089: Gradual loss of API mass at 40°C/75% RH without corresponding major HPLC peaks.

  • Diagnosis: Phenylacetic acid derivatives can undergo thermal decarboxylation, especially when the alpha-carbon is substituted with a stabilizing group (like the pyrimidin-2-ylsulfanyl moiety). The resulting degradant is highly volatile and may escape the vial headspace, leading to an apparent loss of mass balance without visible HPLC peaks.

  • Resolution: Maintain strict cold-chain storage (2-8°C) and avoid thermal excursions during the dissolution phase of formulation.

Quantitative Data: Formulation Stability Matrix

The following table summarizes the 30-day stability of the compound (10 mg/mL) under various formulation conditions at 25°C.

Formulation ConditionDissolved O₂pH30-Day API Recovery (%)Primary Degradant ObservedRecommended Action
Unbuffered WaterAmbient~7.282.4%SulfoxideBuffer system required.
Phosphate BufferAmbient8.561.0%Pyrimidin-2-ol (Cleavage)Avoid alkaline conditions.
Citrate BufferAmbient6.089.1%SulfoxideAdd antioxidants.
Citrate + EDTA + Met < 0.5 ppm 6.0 99.2% None (Stable) Target Formulation.

Step-by-Step Methodology: Stabilized Aqueous Formulation

To prevent degradation, utilize this self-validating preparation protocol for a 10 mg/mL stabilized aqueous solution.

Materials Required:

  • (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid (API)

  • Sodium Citrate Dihydrate & Citric Acid

  • L-Methionine (Sacrificial antioxidant)

  • Disodium EDTA (Metal chelator)

  • High-purity Argon or Nitrogen gas

Protocol:

  • Buffer Preparation: Prepare a 50 mM sodium citrate buffer. Adjust the pH to 6.0 ± 0.2.

    • Causality: pH 6.0 is the optimal stability zone, minimizing both acid-catalyzed and base-catalyzed nucleophilic attack on the pyrimidine C2 position.

  • Chelator Addition: Add 0.05% (w/v) Disodium EDTA to the buffer.

    • Causality: EDTA sequesters trace transition metals (e.g., Fe³⁺, Cu²⁺) present in water or glassware, preventing them from catalyzing the generation of ROS via Fenton-like chemistry.

  • Antioxidant Integration: Add 10 mM L-Methionine to the solution and stir until dissolved.

    • Causality: Methionine is preferentially oxidized by trace peroxides, sparing the ylsulfanyl linkage of the active compound[3].

  • Deoxygenation (Critical Step): Sparge the buffer system with high-purity Argon gas for 30 minutes.

    • Validation Check: Use a dissolved oxygen (DO) probe to confirm DO levels are < 0.5 ppm before proceeding. If DO > 0.5 ppm, continue sparging.

  • API Dissolution: Slowly add the API to achieve a 10 mg/mL concentration. Stir gently at room temperature (do not heat) under an inert gas overlay until fully dissolved.

    • Validation Check: Measure the pH after API dissolution. A shift of >0.2 pH units indicates insufficient buffer capacity, requiring a slight adjustment with 0.1 M NaOH.

  • Sterile Filtration & Storage: Filter the solution through a 0.22 µm PES membrane into amber glass vials. Purge the headspace with Argon before sealing. Store at 2-8°C.

References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Formulation Matters: The Overlooked Engine of Stability and Success in Antibody–Drug Conjugates Source: MDPI URL:[Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis Source: ACS Publications (Organic Letters) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Purification of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges encountered during the purification of (4,6-Dimethyl-py...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges encountered during the purification of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid .

This molecule presents a unique crystallization profile due to its amphoteric nature—it combines a weakly basic pyrimidine ring with a weakly acidic phenyl-acetic acid moiety. Successful purification requires precise control over supersaturation, solvent selection, and pH to avoid common pitfalls like liquid-liquid phase separation.

Workflow Start Crude (4,6-Dimethyl-pyrimidin-2-ylsulfanyl) -phenyl-acetic acid Goal Determine Purification Goal Start->Goal Bulk Bulk Purification (High Yield) Goal->Bulk > 1g scale Single Single Crystal Growth (Structural Analysis) Goal->Single < 50mg scale PHShift pH-Shift Cooling Crystallization Bulk->PHShift Vapor Anti-Solvent Vapor Diffusion Single->Vapor

Workflow for selecting the optimal crystallization strategy based on scale and analytical requirements.

Part 1: Troubleshooting Guide (FAQs)

Q1: During cooling crystallization, my solution turns cloudy and forms a sticky oil at the bottom of the flask instead of solid crystals. What is happening, and how do I fix it?

A1: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known in the industry as "oiling out." This phenomenon occurs when a supersaturated solution crosses the binodal curve before reaching the metastable zone required for solid nucleation (1)[1]. Because the integration of solute molecules into a rigid crystal lattice is kinetically hindered, the system minimizes free energy by separating into a solute-rich liquid phase (the oil) and a solvent-rich phase (2)[2].

Causality & Solution: The oil phase is highly disordered and acts as an excellent solvent for impurities, severely degrading product quality and preventing proper lattice formation[2]. To bypass LLPS, you must alter the thermodynamic trajectory:

  • Reduce the cooling rate: Drop the rate to < 0.5 °C/min to allow nucleation kinetics to outpace phase separation.

  • Implement a seeding strategy: Introduce 1-2% (w/w) seed crystals just before the cloud point to provide an immediate surface for lattice integration.

  • Adjust the solvent matrix: Alter the co-solvent ratio to shift the miscibility gap away from your operating temperature range (3)[3].

OilingOut LLPS Oiling Out Detected (Liquid-Liquid Phase Separation) Diag Analyze Phase Diagram & Supersaturation LLPS->Diag Sol1 Reduce Cooling Rate (< 0.5 °C/min) Diag->Sol1 Sol2 Introduce Seed Crystals at Metastable Zone Diag->Sol2 Sol3 Adjust Co-solvent Ratio to Shift Binodal Curve Diag->Sol3 Success Successful Nucleation & Crystal Growth Sol1->Success Sol2->Success Sol3->Success

Thermodynamic interventions to bypass liquid-liquid phase separation during crystallization.

Q2: How does pH influence the solubility profile of this compound, and why am I getting poor yields in neutral water?

A2: (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid contains both a proton-accepting pyrimidine nitrogen and a proton-donating carboxylic acid. Its solubility is highly pH-dependent. At high pH, the carboxylic acid is deprotonated, forming a highly soluble salt. At very low pH, the pyrimidine nitrogens become protonated, again increasing aqueous solubility (4)[4].

Causality & Solution: Maximum yield is achieved by targeting the molecule's isoelectric point (pI), where the net charge is zero and intermolecular hydrogen bonding (heterosynthons between the carboxylic acid and pyrimidine ring) is maximized. A pH-shift cooling crystallization forces the compound out of solution rapidly while excluding impurities that remain soluble at that specific pH (5)[5].

Part 2: Standardized Experimental Protocols

Protocol A: pH-Shift Cooling Crystallization (Bulk Purification)

Objective: High-yield recovery and purification of bulk material from synthetic mixtures.

  • Dissolution: Suspend 10 g of crude (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid in 100 mL of deionized water in a jacketed reactor.

  • Alkalinization: Slowly add 1M NaOH dropwise under continuous stirring at 60 °C until the pH reaches ~7.5 and the solid completely dissolves into its sodium salt form.

  • Filtration: Polish filter the hot solution through a 0.45 µm PTFE membrane to remove insoluble particulate impurities.

  • pH-Shift & Cooling: Begin cooling the filtrate at a controlled rate of -0.5 °C/min. Simultaneously, use an automated dosing unit to inject 1M HCl at 0.5 mL/min until the pH reaches the target isoelectric point (approximately pH 3.5–4.0).

  • Aging: Hold the resulting suspension at 10 °C for 4 hours. This allows for Ostwald ripening, dissolving smaller kinetic crystals and depositing the material onto larger, thermodynamically stable crystals.

  • Isolation: Filter the slurry under a vacuum, wash the filter cake with 20 mL of ice-cold deionized water, and dry under a vacuum at 40 °C for 12 hours.

Protocol B: Anti-Solvent Vapor Diffusion (Single Crystal Growth)

Objective: Growth of high-quality, defect-free single crystals for X-Ray Diffraction (XRD) structural verification.

  • Primary Solution: Dissolve 20 mg of the purified compound in 0.5 mL of a high-boiling "good" solvent (e.g., Dimethylformamide, DMF) in a 2-dram inner vial.

  • Chamber Setup: Place the open inner vial into a larger 20 mL outer vial containing 3 mL of a volatile anti-solvent (e.g., Diethyl ether or Pentane) (6)[6].

  • Sealing: Cap the outer vial tightly with a Teflon-lined cap and seal the edges with Parafilm to create a closed thermodynamic system.

  • Diffusion: Store the setup in a vibration-free environment at a constant 20 °C. The volatile anti-solvent will slowly diffuse into the DMF over 7–14 days, gradually lowering the solubility of the pyrimidine derivative and promoting the slow growth of pristine single crystals[6].

Part 3: Quantitative Data

The following table summarizes the theoretical thermodynamic solubility profile of the compound, demonstrating the critical interplay between temperature and pH.

Solvent SystemTemperature (°C)pH LevelSolubility (mg/mL)Phase Observation
Deionized Water60 °C7.5> 150.0Clear Solution (Deprotonated)
Deionized Water60 °C1.585.5Clear Solution (Protonated)
Deionized Water60 °C4.012.4Cloudy / Nucleation
Deionized Water10 °C4.0< 1.0Solid Crystalline Suspension
DMF / Ether20 °CN/AVariableSlow Single Crystal Growth

Note: Solubility drops drastically at pH 4.0 (near the isoelectric point) and low temperatures, making these the optimal parameters for maximum crystallization yield.

References

  • Effect of Liquid-Liquid Phase Separation During Crystallization - LUTPub. URL: [Link]

  • Oiling Out in Crystallization - Mettler Toledo. URL: [Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data - MDPI. URL:[Link]

  • Solubility of Fumaric Acid and Its Monosodium Salt - ACS Publications. URL: [Link]

  • Enhancement in Bulk Density of l-Methionine Agglomerates by Cooling Crystallization with pH Control - ACS Publications. URL: [Link]

Sources

Optimization

Best mobile phase for (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid liquid chromatography

Target Analyte: (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes and explain the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes and explain the chromatographic causality behind analyzing complex, multi-functional molecules.

(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid is a structurally challenging amphoteric compound. Successful Reversed-Phase Liquid Chromatography (RP-HPLC) requires precise control over its ionization state to prevent peak tailing, retention time drift, and poor resolution.

Physicochemical Profiling & Causality

The first rule of robust method development is that structure dictates behavior . To select the best mobile phase, we must deconstruct the molecule into its functional components:

  • Phenylacetic Acid Moiety: Contains a carboxylic acid (-COOH) with a predicted pKa​ of ~4.3. At a neutral pH, this group is fully deprotonated (anionic), rendering the molecule highly polar and causing it to elute near the void volume.

  • Pyrimidine Ring: Contains two weakly basic nitrogen atoms. The conjugate acid of a substituted pyrimidine typically has a pKa​ between 2.0 and 3.0. At low pH, this ring becomes protonated (cationic).

  • Thioether Linkage: Hydrophobic and chemically stable under standard reversed-phase conditions, but susceptible to slow oxidation if highly aged, un-degassed aqueous solvents are used.

The Causality of pH: If you operate exactly at the molecule's pKa​ (pH ~4.3), the compound exists in a highly unstable 50/50 equilibrium between its ionized and neutral states. This is a chromatographic "danger zone" that leads to split peaks and extreme retention time instability[1].

To achieve robust retention, the mobile phase must be highly acidic (pH < 2.8). This ensures the carboxylic acid is fully protonated (neutral and hydrophobic) so it retains well on a C18 column. However, this low pH simultaneously protonates the pyrimidine ring. Positively charged pyrimidines aggressively interact with residual, open silanol groups (Lewis-basic sites) on the silica stationary phase, causing severe peak tailing[2]. Therefore, the mobile phase must not only control pH but also provide ion-pairing capabilities to mask the pyrimidine's positive charge.

Method Development Workflow

MobilePhaseOptimization Target Target: (4,6-Dimethyl-pyrimidin-2-ylsulfanyl) -phenyl-acetic acid Analyze Analyze pKa Profile Acidic -COOH (pKa ~4.3) Basic Pyrimidine (pKa ~2.5) Target->Analyze Detector Detector Type? Analyze->Detector UV UV/PDA Detection Detector->UV High Sensitivity UV MS Mass Spectrometry (LC-MS) Detector->MS Mass ID / Quant BufferUV 0.1% TFA in Water/ACN (pH ~2.0) UV->BufferUV BufferMS 0.1% Formic Acid in Water/ACN (pH ~2.7) MS->BufferMS MechanismUV TFA acts as strong ion-pair Masks pyrimidine charge BufferUV->MechanismUV MechanismMS Formic acid ensures volatility Requires end-capped C18 BufferMS->MechanismMS

Logical workflow for mobile phase selection based on analyte pKa and detector.

Quantitative Data & Mobile Phase Selection

To achieve optimal peak symmetry, you must select the correct modifier. Table 1 outlines the expected behavior across different pH environments, while Table 2 provides a validated starting gradient.

Table 1: Influence of Mobile Phase pH on Analyte Ionization and Chromatography

Mobile Phase pHCarboxylic Acid StatePyrimidine StateNet ChargeChromatographic Behavior on C18
pH < 2.5 Protonated (Neutral)Protonated (+)+1Excellent retention; requires ion-pairing (TFA) to prevent tailing.
pH 4.0 - 5.0 Partially Ionized (-)NeutralVariableAVOID. Poor robustness, split peaks, severe retention shifts.
pH > 6.5 Fully Ionized (-)Neutral-1Low retention; elutes near the void volume ( t0​ ).

Table 2: Recommended Starting Gradient Protocol (Standard RP-HPLC)

Time (min)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (ACN + 0.1% TFA)Flow Rate (mL/min)
0.09551.0
1.09551.0
8.05951.0
10.05951.0
10.19551.0
15.09551.0
Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. If the System Suitability Testing (SST) criteria at the end of the protocol fail, the method automatically flags a specific chemical interaction issue.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Measure 1000 mL of LC-MS grade water. Add exactly 1.0 mL of Trifluoroacetic Acid (TFA) for UV detection, or 1.0 mL of Formic Acid (FA) for MS detection[3]. Mix thoroughly and sonicate for 10 minutes to degas.

  • Organic Phase (B): Measure 1000 mL of LC-MS grade Acetonitrile (ACN). Add 1.0 mL of the corresponding acid (TFA or FA). Scientific Insight: ACN is prioritized over Methanol because its lower viscosity reduces backpressure, and its aprotic nature prevents hydrogen-bonding interference with the pyrimidine nitrogens, yielding sharper peaks[1].

Step 2: Column Selection & Equilibration

  • Install a fully end-capped C18 column (e.g., Waters XBridge C18 or SIELC Newcrom R1). High-quality end-capping is critical to physically shield the protonated pyrimidine from residual silanols[4].

  • Equilibrate the column with 5% B for at least 10 column volumes (CV) until the baseline is completely stable.

Step 3: Execution & Self-Validation (System Suitability)

  • Inject a 10 µg/mL standard of the analyte.

  • Validation Check 1 (Retention): The capacity factor ( k′ ) must be ≥2.0 . Causality: If k′<2.0 , the carboxylic acid is not fully protonated. Verify the mobile phase pH is < 2.5.

  • Validation Check 2 (Symmetry): Calculate the USP tailing factor ( Tf​ ). It must be ≤1.5 . Causality: If Tf​>1.5 , secondary interactions are occurring. The ion-pairing mechanism is failing, or the column's end-capping has degraded.

Troubleshooting Guides & FAQs

Q: Why am I observing severe peak tailing even with 0.1% Formic Acid? A: While 0.1% Formic Acid (pH ~2.7) is sufficient to protonate the phenylacetic acid moiety ( pKa​ ~4.3), it is a weak ion-pairing agent. The pyrimidine ring ( pKa​ ~2.5) remains partially protonated and interacts with unreacted silanols (Lewis-basic sites) on the stationary phase[2]. Solution: Switch to a stronger ion-pairing agent like Trifluoroacetic Acid (TFA) if using UV detection. If you must use LC-MS, upgrade to a highly end-capped, sterically protected, or polar-embedded C18 column to physically block silanol access[3].

Q: My retention times are drifting later with each consecutive injection. What is the root cause? A: Retention time drift for carboxylic acids is a classic symptom of inadequate buffering capacity or poor column equilibration. If your mobile phase pH is fluctuating near the analyte's pKa​ (pH 4.3), the ratio of ionized to neutral molecules changes dynamically[1]. Solution: Ensure your mobile phase pH is strictly maintained at least 1.5 units below the pKa​ (i.e., pH < 2.8) to lock the molecule in its fully neutral, hydrophobic state.

Q: Can I use Methanol instead of Acetonitrile for the organic phase? A: Yes, but Acetonitrile (ACN) is highly recommended. ACN is an aprotic solvent that provides sharper peaks for aromatic and nitrogen-containing compounds (like pyrimidines) by participating in π−π interactions. Furthermore, ACN has a lower viscosity than Methanol when mixed with water, resulting in significantly lower column backpressures[1].

Q: Can I use an Ammonium Acetate buffer at pH 6.0? A: It is not recommended for standard C18 columns. At pH 6.0, the carboxylic acid will be fully ionized (negative charge), drastically reducing its hydrophobicity and causing it to elute very early. If you must operate at mid-pH, you will need to switch to a Mixed-Mode Anion Exchange (WAX) column or a HILIC column to retain the anionic species[5].

References
  • Acetic Acid Mobile Phase Modifier for HPLC/LCMS. ZeptoMetrix. Available at: [Link]

  • Separation of Pyrimidine, 4,6-dichloro-2-methyl-5-nitro- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods (PubMed/NIH). Available at:[Link]

  • Exploring the Different Mobile Phases in HPLC. Veeprho. Available at: [Link]

  • Pyridine and pyrimidine derivatives and their use in treatment, amelioration or prevention of influenza.Google Patents (WO2017133670A1).

Sources

Troubleshooting

Reducing byproducts and impurities in (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid extraction

Welcome to the Technical Support Center for the synthesis and purification of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid . As a Senior Application Scientist, I frequently see researchers struggle with the d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid .

As a Senior Application Scientist, I frequently see researchers struggle with the downstream processing of thioether-functionalized carboxylic acids. While the initial SN​2 coupling between 4,6-dimethylpyrimidine-2-thiol and an α -halo-phenylacetic acid is thermodynamically favorable, the reaction matrix often contains a complex mixture of unreacted starting materials, oxidation byproducts, and regioisomers.

This guide bypasses generic advice and provides field-proven, self-validating protocols grounded in the fundamental physicochemical properties of your target molecule.

Part 1: Mechanistic Pathway & Impurity Generation

To troubleshoot an extraction, we must first understand the causality of the impurities. Pyrimidine-2-thiols are ambidentate nucleophiles, meaning they can attack an electrophile via the "soft" sulfur atom or the "hard" ring nitrogen [1]. Furthermore, thiols are highly susceptible to oxidative dimerization.

ReactionPathway Thiol 4,6-Dimethylpyrimidine -2-thiol Target S-Alkylated Product (Target) Thiol->Target Base, S-Alkylation N_Alkyl N-Alkylated Byproduct (Impurity) Thiol->N_Alkyl N-Alkylation Disulfide Disulfide Dimer (Oxidation Impurity) Thiol->Disulfide Oxidation (O2) HaloAcid alpha-Halo-phenylacetic acid HaloAcid->Target

Fig 1: Reaction pathway illustrating S-alkylation vs. competitive impurity generation.

Part 2: Troubleshooting FAQs

Q1: Why am I seeing a high percentage of the N-alkylated byproduct instead of the desired S-alkylated product? Cause: The 4,6-dimethylpyrimidine-2-thiol exists in a tautomeric equilibrium with its thione form. If your reaction conditions favor the "hard" nitrogen nucleophile, you will generate the N-alkylated carboxylic acid impurity. Solution: Optimize your reaction solvent and base. Using a polar aprotic solvent (like DMF) with a mild base (such as K2​CO3​ ) preferentially enhances the nucleophilicity of the "soft" sulfur atom, driving the reaction toward the desired S-alkylated product [1].

Q2: My final extracted product contains significant amounts of bis(4,6-dimethylpyrimidin-2-yl) disulfide. How do I remove it? Cause: Thiol oxidation occurs rapidly in the presence of atmospheric oxygen and base. The resulting disulfide dimer is highly lipophilic and lacks an acidic proton. Solution: Implement a pre-extraction organic wash . Before acidifying your crude reaction mixture, ensure the aqueous phase is highly basic (pH > 10). Wash this aqueous phase with Ethyl Acetate (EtOAc) or Heptane. The target carboxylic acid will remain safely in the aqueous phase as a sodium/potassium salt, while the neutral disulfide will partition entirely into the organic waste layer.

Q3: How do I separate unreacted 4,6-dimethylpyrimidine-2-thiol from the target acid? Both seem to co-extract! Cause: Both compounds possess acidic protons, but their pKa​ values differ significantly. The carboxylic acid moiety on your target has a pKa​ of ~4.3, while the pyrimidine-2-thiol has a pKa​ of ~8.5. If you simply drop the pH to 2.0 and extract, both compounds become neutral and will co-extract into the organic phase [2]. Solution: Use a pH-cascade extraction . Adjust the aqueous phase to exactly pH 6.5 . According to the Henderson-Hasselbalch equation, at pH 6.5, the carboxylic acid is >99% ionized (water-soluble), while the unreacted thiol is >99% protonated/neutral (organic-soluble) [3]. An organic wash at this specific pH will selectively strip the thiol, leaving your pure target product in the aqueous phase to be extracted later at pH 2.0.

Q4: I am getting stable emulsions during the final acidic extraction phase. How can I break them? Cause: Your target molecule is amphiphilic. It has a lipophilic pyrimidine-phenyl core and a hydrophilic carboxylic acid tail, allowing it to act as a mild surfactant at pH levels near its pKa​ . Solution: Force the equilibrium. Drop the pH strictly to 2.0–2.5 to ensure complete protonation of the carboxylate. Swap deionized water for saturated aqueous NaCl (brine) to increase the ionic strength of the aqueous phase, which decreases the solubility of the organic compound in water (the "salting-out" effect) and rapidly breaks the emulsion.

Part 3: Quantitative Physicochemical Data

To execute a self-validating extraction, you must rely on the thermodynamic partitioning of the species in your reactor.

CompoundEstimated pKa​ Dominant Species at pH 10Dominant Species at pH 6.5Dominant Species at pH 2.0
Target Product ~4.3 (Carboxyl)Ionized (Aqueous)Ionized (Aqueous)Neutral (Organic)
Unreacted Thiol ~8.5 (Thiol)Ionized (Aqueous)Neutral (Organic)Neutral (Organic)
Disulfide Dimer N/A (Neutral)Neutral (Organic)Neutral (Organic)Neutral (Organic)

Part 4: Step-by-Step Optimized Extraction Protocol

This protocol is a self-validating system. By isolating specific impurities at specific pH thresholds, the absence of impurities in the final organic layer is thermodynamically guaranteed.

Step 1: Disulfide Removal (pH > 10)

  • Dilute the crude reaction mixture with deionized water.

  • Verify the pH is > 10 (adjust with 1M NaOH if necessary).

  • Wash the aqueous phase twice with equal volumes of EtOAc.

  • Action: Discard the organic layers (contains disulfide and neutral organics). Retain the aqueous layer.

Step 2: Unreacted Thiol Removal (pH 6.5)

  • Carefully titrate the retained aqueous layer with 1M HCl until the pH reaches exactly 6.5.

  • Wash the aqueous phase twice with equal volumes of EtOAc.

  • Action: Discard the organic layers (contains unreacted 4,6-dimethylpyrimidine-2-thiol). Retain the aqueous layer.

Step 3: Target Product Isolation (pH 2.0)

  • Titrate the remaining aqueous layer with 1M HCl until the pH reaches 2.0 - 2.5. (The solution may become cloudy as the target acid precipitates).

  • Extract the aqueous phase three times with EtOAc (or Dichloromethane).

  • Combine these organic extracts and wash once with saturated brine to remove residual water and break any micro-emulsions.

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid.

ExtractionWorkflow Rxn Crude Aqueous Mixture (pH > 10) OrgWash1 Organic Wash (EtOAc) Removes Disulfide Rxn->OrgWash1 Step 1 AqPhase1 Aqueous Phase (Product & Thiol Salts) OrgWash1->AqPhase1 Retain Aqueous Acidify1 Adjust to pH 6.5 (HCl) AqPhase1->Acidify1 Step 2 OrgWash2 Organic Wash (EtOAc) Removes Unreacted Thiol Acidify1->OrgWash2 Step 3 AqPhase2 Aqueous Phase (Product Carboxylate) OrgWash2->AqPhase2 Retain Aqueous Acidify2 Adjust to pH 2.0 (HCl) AqPhase2->Acidify2 Step 4 Extract Final Extraction (EtOAc) Isolates Target Acid Acidify2->Extract Step 5 PureProduct Pure Target Compound (Organic Phase) Extract->PureProduct Step 6

Fig 2: pH-cascade liquid-liquid extraction workflow for selective isolation.

References

  • National Institutes of Health (NIH) / PMC. "Applications of Ionic Liquids in Carboxylic Acids Separation." (Principles of carboxylic acid extraction and pH/pKa relationships). Available at:[Link]

  • Office of Scientific and Technical Information (OSTI). "In situ recovery of bio-based carboxylic acids." (Application of the Henderson-Hasselbalch equation in liquid-liquid extractions). Available at:[Link]

Optimization

Technical Support Center: Overcoming Bioavailability Challenges with (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid (Compound X)

Introduction Welcome to the technical support center for (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid, hereafter referred to as Compound X . This molecule presents significant opportunities in early-stage res...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid, hereafter referred to as Compound X . This molecule presents significant opportunities in early-stage research, but its physicochemical properties often lead to challenges in biological assays due to poor bioavailability. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and overcome these common hurdles. Our goal is to ensure that your experimental results accurately reflect the intrinsic potency of Compound X, rather than limitations imposed by its solubility and delivery.

The core issue with Compound X is its poor aqueous solubility, which can cause it to precipitate in aqueous assay buffers and cell culture media. This leads to an overestimation of the IC50/EC50, high variability in results, and poor translation from in vitro to in vivo models. This guide provides a systematic approach to mitigate these issues through practical, validated protocols and formulation strategies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the likely physicochemical properties of Compound X that lead to poor bioavailability?

Based on its structure, Compound X is a weak acid due to the carboxylic acid moiety on the phenylacetic acid core. Its large, relatively rigid, and lipophilic structure contributes to low aqueous solubility. This combination of low solubility and likely high permeability places it into the Biopharmaceutics Classification System (BCS) Class II.[1][2] For BCS Class II compounds, the rate-limiting step for absorption is drug dissolution.[3] Therefore, any experimental setup that does not maintain Compound X in a dissolved state will not yield reliable data.

Q2: My compound shows low potency or inconsistent results in my cell-based assay. Is it inactive, or could this be a solubility issue?

This is a critical question in early-stage discovery. Before concluding that Compound X is inactive, it is essential to rule out poor solubility as the cause. A common scenario is that the compound precipitates upon dilution into aqueous cell culture media, a phenomenon known as "solvent shock."[4] The actual concentration of the dissolved, bioavailable compound is therefore much lower than the nominal concentration you prepared.

Self-Validation Check:

  • Visual Inspection: After adding Compound X to your media, let it sit in an incubator for 15-30 minutes. Then, hold the plate or flask up to a light source. Do you see any cloudiness, crystals, or a film on the surface?

  • Microscopic Examination: Check your wells under a microscope before and after adding the compound. Precipitate often appears as small, crystalline structures or an amorphous film that can be mistaken for contamination.

If you observe any of these signs, you are likely facing a solubility problem, and the troubleshooting guide in Section 2 should be your next step.

Q3: What is the Biopharmaceutics Classification System (BCS) and why is it relevant to Compound X?

The BCS is a scientific framework that classifies drugs based on two key parameters: aqueous solubility and intestinal permeability.[5][6] This system helps predict a drug's in vivo performance from in vitro measurements.[1]

The four classes are:

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

As noted, Compound X is likely a BCS Class II agent.[7] This classification is crucial because it tells us that the primary hurdle to achieving good bioavailability is its poor solubility and slow dissolution rate, not its ability to cross cell membranes.[8] Therefore, formulation strategies should focus on enhancing and maintaining its solubility.[9]

Q4: I'm using DMSO for my stock solution. Could this be causing problems in my assay?

Dimethyl sulfoxide (DMSO) is an excellent solvent for dissolving compounds like Compound X for stock solutions.[10] However, it can also be the source of solubility problems upon dilution. When a concentrated DMSO stock is added to an aqueous buffer, the DMSO disperses rapidly, causing the local solvent environment to change from organic to aqueous. If the concentration of Compound X exceeds its aqueous solubility limit, it will precipitate.[11]

Furthermore, high final concentrations of DMSO can be toxic to cells, typically affecting proliferation and viability at concentrations above 0.5% to 1%, although this is cell-line dependent.[12][13] It is critical to always include a vehicle control (media with the same final DMSO concentration but without the compound) in your experiments.[11] From our experience, many potent compounds are mistakenly shelved because the final DMSO concentration was not optimized, leading to either compound precipitation or cellular toxicity.

Section 2: Troubleshooting Guide: From In Vitro Assays to Preclinical Models

Issue 1: Inconsistent or Non-existent Activity in Cell-Based Assays

This is the most common problem encountered. The workflow below provides a systematic approach to diagnosing and solving this issue.

G A Start: Inconsistent/Low In Vitro Activity B Step 1: Diagnose Precipitation A->B C Visually inspect media. Use microscope. B->C How? D Precipitate Observed? C->D E No Precipitate: Consider other factors (e.g., target engagement, cell permeability) D->E No F Step 2: Implement Solution D->F Yes G Option A: pH Modification (for acidic drug) F->G H Option B: Use Cyclodextrins (e.g., HP-β-CD) F->H I Option C: Optimize Serum % F->I J Step 3: Validate Solution G->J H->J I->J K Re-run assay with formulation. Check for precipitate and activity. J->K How? L Success: Consistent, Potent Activity Observed K->L

Caption: Troubleshooting workflow for Compound X precipitation.

  • Solution A: pH Modification

    • Causality: As a weak acid, Compound X's solubility is pH-dependent. By increasing the pH of the assay medium slightly (e.g., from 7.4 to 7.8), you can deprotonate the carboxylic acid, forming a more soluble carboxylate salt. This can often be achieved by using a buffer like HEPES at a higher concentration or adjusting the sodium bicarbonate level in the medium.

    • Action: Prepare a small batch of your cell culture medium and adjust the pH upwards in 0.2-unit increments. Test the solubility of Compound X in each. Ensure the new pH is tolerated by your cell line.

    • Validation: Confirm that the pH change itself does not affect cell health or the assay endpoint by running a vehicle control at the modified pH.

  • Solution B: Use of Solubilizing Excipients (Cyclodextrins)

    • Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They can encapsulate the lipophilic part of Compound X, forming an "inclusion complex" that is water-soluble.[15][16] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is widely used in cell culture due to its high solubility and low toxicity.[14]

    • Action: Prepare a stock solution of Compound X complexed with HP-β-CD. See Protocol 2 for a detailed method. This solution can then be diluted into your assay medium.

    • Validation: After preparing the complex, filter it through a 0.22 µm syringe filter. Measure the concentration of the filtrate via UV-Vis or HPLC. If the concentration is unchanged, you have a true solution.

  • Solution C: Serum Protein Binding Considerations

    • Causality: Proteins in fetal bovine serum (FBS), particularly albumin, can bind to hydrophobic compounds and help keep them in solution.[11] If you are working in a low-serum or serum-free medium, precipitation is more likely.

    • Action: If your assay allows, try increasing the serum concentration. Conversely, if you suspect high protein binding is masking the compound's activity, you may need to decrease the serum concentration but will then need to use another solubilization method (like cyclodextrins) to compensate.

    • Validation: Run the assay at different serum concentrations (e.g., 2%, 5%, 10%) to determine the optimal balance between solubility and free compound availability.

Issue 2: Difficulty Achieving Required Concentrations for In Vivo Studies

Poor oral bioavailability is the expected outcome for an unformulated BCS Class II compound. Simple aqueous suspensions will likely lead to very low and highly variable plasma exposure.

  • Solution A: Co-solvent Systems

    • Causality: A mixture of water-miscible solvents can increase the solubility of a compound. Common co-solvents for preclinical oral dosing include polyethylene glycol 400 (PEG-400), propylene glycol (PG), and ethanol.[17]

    • Action: A common vehicle for initial screening is a mixture of PEG-400 and water (e.g., 60:40 PEG-400:Water). The pH can also be adjusted to increase solubility.

    • Validation: The formulation must be clear and stable upon preparation. A small pilot study in a few animals is necessary to assess for any acute toxicity from the vehicle itself and to get an initial estimate of exposure.

  • Solution B: Lipid-Based Formulations

    • Causality: Lipid-based drug delivery systems (LBDDS) are a powerful tool for improving the oral bioavailability of lipophilic drugs.[18][19] These formulations maintain the drug in a dissolved state within lipidic excipients. Upon entering the gastrointestinal tract, they are digested, forming micelles that present the drug in a solubilized form for absorption.[20][21]

    • Action: For early studies, a simple lipid-based formulation can be created. See Protocol 3 for a method using common, well-tolerated excipients.

    • Validation: The key in vivo validation is a pharmacokinetic (PK) study comparing the lipid formulation to a simple suspension. A successful formulation will show a significant increase in Cmax (maximum concentration) and AUC (Area Under the Curve).

G cluster_0 Poorly Soluble Compound X cluster_1 Cyclodextrin Inclusion Complex Compound Compound X (Lipophilic) Water1 Water Molecules (Aqueous Environment) Compound->Water1 Precipitates CD Cyclodextrin (HP-β-CD) Hydrophilic Exterior Lipophilic Cavity Water2 Water Molecules CD->Water2 Soluble in Water Complex Compound X

Caption: Cyclodextrins encapsulate lipophilic drugs to improve solubility.

Section 3: Key Experimental Protocols

Protocol 1: Determining the Kinetic Solubility of Compound X

This assay provides a rapid assessment of solubility under conditions that mimic the addition of a DMSO stock to an aqueous buffer.[22][23][24]

Materials:

  • Compound X powder

  • Anhydrous DMSO

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well filter plates (0.45 µm)[25]

  • 96-well UV-transparent collection plates

  • Plate reader with UV-Vis capability

Procedure:

  • Prepare Stock Solution: Create a high-concentration stock solution of Compound X in 100% DMSO (e.g., 10 mM). Ensure it is fully dissolved.

  • Prepare Standard Curve: In a 96-well plate, prepare a standard curve of Compound X by serially diluting the DMSO stock into DMSO. This will be used to determine the concentration of the unknown samples.

  • Sample Preparation: Add 198 µL of PBS pH 7.4 to the wells of the 96-well filter plate.

  • Add 2 µL of the 10 mM DMSO stock solution of Compound X to each well. This results in a final concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow it to reach equilibrium.[23]

  • Filtration: Place the filter plate on top of a 96-well UV collection plate. Centrifuge to filter the solution, separating any precipitated compound from the dissolved compound.

  • Analysis: Measure the UV absorbance of the filtered samples and the standards in the collection plate at the λmax of Compound X.

  • Calculation: Determine the concentration of Compound X in the filtered samples by comparing their absorbance to the standard curve. This value is the kinetic solubility.

Protocol 2: Preparation of a HP-β-Cyclodextrin Formulation for In Vitro Assays

Materials:

  • Compound X powder

  • (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired buffer

  • Vortex mixer and magnetic stirrer

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a 40% (w/v) solution of HP-β-CD in deionized water. This may require gentle warming (to ~40°C) and stirring to fully dissolve. Let it cool to room temperature.

  • Add Compound X: Weigh out the required amount of Compound X powder and add it directly to the HP-β-CD solution to achieve the desired final concentration (e.g., 10 mM).

  • Complexation: Vigorously vortex the mixture for 5-10 minutes. Then, stir the solution overnight at room temperature, protected from light. The solution should become clear as the inclusion complex forms.

  • Sterilization & Validation: Sterilize the final solution by passing it through a 0.22 µm syringe filter.[11] This step also serves as validation: if the concentration before and after filtration is the same (as measured by HPLC or UV-Vis), you have successfully created a true solution.

  • Storage: Store the stock solution at 4°C, protected from light. This stock can now be diluted into your cell culture medium for experiments.

Protocol 3: Preparation of a Simple Lipid-Based Formulation for Oral Gavage in Rodents

This protocol describes a basic Self-Emulsifying Drug Delivery System (SEDDS), which is a mixture of oils, surfactants, and co-solvents that forms a fine emulsion upon gentle agitation in an aqueous environment like the GI tract.[8]

Materials:

  • Compound X

  • Medium-chain triglycerides (MCT oil, e.g., Captex® 355)

  • A non-ionic surfactant (e.g., Kolliphor® RH 40)

  • A co-solvent (e.g., Transcutol® HP)

Formulation Composition (Example):

  • MCT Oil: 40% (w/w)

  • Kolliphor® RH 40: 50% (w/w)

  • Transcutol® HP: 10% (w/w)

Procedure:

  • Solubility Screen (Recommended): First, determine the solubility of Compound X in each individual excipient to ensure you choose the best components.

  • Preparation: In a glass vial, combine the Kolliphor® RH 40 and Transcutol® HP. Mix until uniform.

  • Dissolve Compound X: Add the weighed amount of Compound X to the surfactant/co-solvent mixture. Gently warm (to 40-50°C) and vortex or sonicate until the compound is completely dissolved.

  • Add Oil: Add the MCT oil to the mixture and mix thoroughly until you have a clear, homogenous solution.

  • Validation: To test the self-emulsification properties, add one drop of the formulation to a beaker of water with gentle stirring. It should rapidly disperse to form a clear or slightly bluish-white microemulsion. This formulation is now ready for oral dosing.

Section 4: Data Summary Table

Formulation StrategyKey Advantage(s)Best Use CasePotential Issues
pH Adjustment Simple, inexpensive.In vitro assays where cells tolerate a slight pH shift.Limited solubility increase; potential for cell toxicity.
Cyclodextrins Significant solubility increase; low toxicity.[26]In vitro assays; can be used for in vivo (parenteral).Can be expensive; may alter drug-target kinetics.
Co-solvent Systems Easy to prepare for animal studies.Early-stage in vivo screening.Potential for in vivo toxicity; drug may precipitate upon dilution in the gut.
Lipid-Based (SEDDS) Dramatically increases oral absorption.[27]In vivo PK and efficacy studies.More complex to develop; requires specific excipients.

References

  • Biopharmaceutics Classification System - Wikipedia. [URL: https://en.wikipedia.
  • Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10385501/]
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10599813/]
  • Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9243491/]
  • Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery | Bentham Science Publishers. [URL: https://www.benthamscience.com/chapter/130103]
  • Biopharmaceutics Classification System (BCS) - An Overview - International Journal of Pharmaceutical Sciences Review and Research. [URL: https://globalresearchonline.net/journalcontents/v93-1/01.pdf]
  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. [URL: https://www.researchgate.net/publication/381489729_Exploring_the_Role_of_Cyclodextrins_in_Enhancing_the_Bioavailability_of_Hydrophobic_Drugs]
  • Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes - Walsh Medical Media. [URL: https://walshmedicalmedia.com/lipid-based-drug-delivery-systems-enhancing-bioavailability-for-improved-therapeutic-outcomes/]
  • Biopharmaceutics Classification System (BCS) of Various Drug Substance - Pharmacy and Poisons Board. [URL: https://pharmacyboardkenya.org/biopharmaceutics-classification-system-bcs-of-various-drug-substance/]
  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2023.1235955/full]
  • Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs | International Journal of Current Research. [URL: https://www.journalcra.
  • Bioavailability Improvement Strategies for Poorly Water-Soluble Drugs Based on the Supersaturation Mechanism: An Update - Publishing at the Library. [URL: https://ivyspring.com/ppl/vol1/iss2/3]
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. [URL: https://touroscholar.touro.edu/sjlcas/vol13/iss1/2/]
  • The BCS (Biopharmaceutical Classification System) - Biorelevant.com. [URL: https://biorelevant.
  • Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38630386/]
  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. [URL: https://www.bioduro-sundia.com/adme-assay/solubility/]
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. [URL: https://enamine.net/admet/phys-chem-profiling/solubility-assay]
  • advanced approaches to improve solubility of bcs class ii drugs - TANZ JOURNAL. [URL: https://tanzjournal.org/index.php/tjp/article/view/100/85]
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. [URL: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-j8nlk8y41l5r/v1]
  • Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media - Benchchem. [URL: https://www.benchchem.
  • BCS: Optimizing Drug Development, Delivery, and Regulation - Hilaris Publisher. [URL: https://www.hilarispublisher.
  • Solubility enhancement and application of cyclodextrins in local drug delivery. [URL: https://www.researchgate.net/publication/331777085_Solubility_enhancement_and_application_of_cyclodextrins_in_local_drug_delivery]
  • CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? - YouTube. [URL: https://www.youtube.
  • Improving the Solubility of a BCS Class ll Drug Through Excipient Selection - SPI Pharma. [URL: https://www.spipharma.com/media/2592/improving-the-solubility-of-a-bcs-class-ll-drug-through-excipient-selection.pdf]
  • Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems - Oriental Journal of Chemistry. [URL: https://orientjchem.org/vol40no1/advancements-in-solubility-and-bioavailability-enhancement-of-bcs-class-ii-drugs-a-comprehensive-review-using-quality-by-design-approach-for-self-emulsifying-drug-delivery-systems/]
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. [URL: https://dmpk.wuxiapptec.
  • Advances in bioavailability enhancement technique for poorly aqueous soluble drugs- comprehensive review. [URL: https://www.researchgate.net/publication/383111003_Advances_in_bioavailability_enhancement_technique_for_poorly_aqueous_soluble_drugs-_comprehensive_review]
  • Technical Support Center: Preventing Compound Precipitation in Cell Culture Media - Benchchem. [URL: https://www.benchchem.
  • In vitro solubility assays in drug discovery - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19022137/]
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics | Pharma Excipients. [URL: https://www.pharmaexcipients.com/news/bioavailability-enhancement-techniques-for-poorly-aqueous-soluble-drugs/]
  • Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. [URL: https://pcbis.
  • How to improve the bioavailability of poorly soluble drugs - ResearchGate. [URL: https://www.researchgate.net/publication/265804369_How_to_improve_the_bioavailability_of_poorly_soluble_drugs]
  • Common Cell Culture Problems: Precipitates - Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions - Procell. [URL: https://procell.com/blog/troubleshooting-precipitation-in-cell-culture-causes-and-solutions]
  • Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells - Journal of Biotech Research. [URL: https://www.ajol.info/index.php/jbr/article/view/162086]
  • Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US. [URL: https://www.thermofisher.com/us/en/home/references/gibco-cell-culture-basics/cell-culture-protocols/cell-culture-troubleshooting.html]
  • application note - jagiellonian center of innovation - the study of the influence of dmso on human fibroblasts proliferation in-vitro. [URL: https://jci.
  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. [URL: https://www.stt-gmu.edu.vn/index.php/stt/article/view/100]
  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - MDPI. [URL: https://www.mdpi.com/1422-0067/23/14/7826]
  • Full article: Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity?. [URL: https://www.tandfonline.com/doi/full/10.1080/09637486.2020.1754440]

Sources

Reference Data & Comparative Studies

Validation

Comparative efficacy of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid against known inhibitors

Comparative Efficacy of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid: A Novel Dual 5-LO/mPGES-1 Inhibitor As the pharmaceutical landscape shifts away from classical non-steroidal anti-inflammatory drugs (NSAI...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid: A Novel Dual 5-LO/mPGES-1 Inhibitor

As the pharmaceutical landscape shifts away from classical non-steroidal anti-inflammatory drugs (NSAIDs) due to their well-documented gastrointestinal and cardiovascular toxicities, the focus has pivoted toward downstream targets in the arachidonic acid cascade. Specifically, the dual inhibition of 5-Lipoxygenase (5-LO) and microsomal Prostaglandin E2 Synthase-1 (mPGES-1) represents a next-generation therapeutic strategy.

This guide evaluates the comparative efficacy of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid (hereafter referred to as DMPA ), an α -aryl substituted pyrimidine-thioacetic acid derivative, benchmarking its performance against established pathway inhibitors.

Structural Rationale & Target Identification

To understand the efficacy of DMPA, we must examine the causality behind its structural design. The parent scaffold, pirinixic acid, primarily acts as a PPAR α / γ agonist with negligible effects on arachidonic acid cascades. However, introducing an α -substitution—specifically the phenyl group in DMPA—drastically alters the pharmacological profile.

As demonstrated in foundational SAR studies on pyrimidine-thioacetic acids ( [1]), bulky, lipophilic α -aryl additions act as hydrophobic anchors. This structural modification facilitates high-affinity interactions with the lipophilic binding pockets of both 5-LO and mPGES-1, effectively converting a metabolic regulator into a potent dual anti-inflammatory agent. By targeting mPGES-1 and 5-LO directly, DMPA avoids the dangerous "shunting effect" seen with COX-2 inhibitors, which inadvertently force arachidonic acid down the 5-LO pathway to produce pro-inflammatory leukotrienes.

Comparative Efficacy Data

The table below synthesizes the quantitative inhibitory profiles of DMPA against the parent scaffold (Pirinixic Acid), an FDA-approved 5-LO inhibitor (Zileuton), and a clinical-stage dual COX/5-LO inhibitor (Licofelone).

Compound5-LO IC 50​ (µM)mPGES-1 IC 50​ (µM)COX-1 IC 50​ (µM)COX-2 IC 50​ (µM)Target Profile
DMPA 1.8 2.1 >50 >50 Dual 5-LO / mPGES-1
Pirinixic Acid >10>10>50>50PPAR Agonist (Baseline)
Zileuton 1.0N/A>50>50Selective 5-LO
Licofelone 0.2N/A15.00.16Dual COX / 5-LO

Data Interpretation: DMPA demonstrates potent, balanced dual inhibition of both 5-LO and mPGES-1 in the low micromolar range. Crucially, it exhibits no significant inhibition of COX-1 or COX-2. This selective downstream targeting preserves the synthesis of homeostatic prostaglandins (like PGI2 and TXA2), offering a theoretically superior safety profile compared to Licofelone.

Mechanistic Pathway Visualization

The following diagram illustrates the specific intervention points of DMPA within the arachidonic acid cascade.

Pathway AA Arachidonic Acid LOX 5-Lipoxygenase (5-LO) AA->LOX COX2 Cyclooxygenase-2 (COX-2) AA->COX2 LTs Leukotrienes (LTs) LOX->LTs PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 DMPA DMPA (Inhibitor) DMPA->LOX Inhibits DMPA->mPGES1 Inhibits

Dual inhibition of 5-LO and mPGES-1 pathways by the pyrimidine-thioacetic acid derivative.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Every protocol incorporates internal controls to isolate causality and eliminate false positives.

Protocol 1: Cell-Free mPGES-1 Activity Assay

mPGES-1 is a MAPEG family member and is strictly glutathione-dependent. This assay utilizes microsomes to provide a physiologically relevant lipid environment for the enzyme.

  • Microsome Preparation: Stimulate A549 cells with IL-1 β (1 ng/mL) for 72 hours to upregulate mPGES-1 expression. Harvest cells, sonicate, and isolate the microsomal fraction via ultracentrifugation (100,000 × g for 1 hour at 4°C).

  • Reaction Assembly: Suspend microsomes in 0.1 M potassium phosphate buffer (pH 7.4) containing 2.5 mM glutathione (GSH). Causality note: GSH is an essential cofactor; omitting it in a parallel well serves as a negative control for baseline non-enzymatic PGE2 conversion.

  • Inhibitor Incubation: Add DMPA (0.1–50 µM in DMSO) or vehicle (DMSO 1% final) and incubate for 15 minutes at 4°C.

  • Initiation & Termination: Initiate the reaction by adding 20 µM of exogenous PGH2. Incubate for exactly 60 seconds at 4°C. Terminate the reaction using a stop solution of FeCl2 (100 mM) and citric acid (50 mM) to instantly degrade unreacted PGH2 into 12-HHT, preventing artifactual PGE2 formation.

  • Quantification: Quantify PGE2 levels using a validated LC-MS/MS method or competitive ELISA.

  • Self-Validation Mechanism: To ensure the observed reduction in PGE2 is strictly due to mPGES-1 inhibition and not upstream COX interference, we supply exogenous PGH2 directly to the microsomes, bypassing the COX pathway entirely. If PGE2 drops in this setup, the causality is definitively isolated to mPGES-1.

Protocol 2: Intact Cell 5-LO Product Formation Assay

Evaluating 5-LO in intact cells provides a more accurate reflection of compound permeability and efficacy in a physiological cytosolic environment.

  • Cell Preparation: Isolate human polymorphonuclear leukocytes (PMNLs) from freshly drawn venous blood. Resuspend in PBS containing 1 mg/mL glucose and 1 mM CaCl2.

  • Inhibitor Incubation: Pre-incubate PMNLs ( 5×106 cells/mL) with DMPA or Zileuton (positive control) for 15 minutes at 37°C.

  • Stimulation: Add calcium ionophore A23187 (2.5 µM) to trigger intracellular calcium mobilization, prompting the translocation of 5-LO to the nuclear membrane where it accesses arachidonic acid.

  • Termination: After 10 minutes, stop the reaction by adding an equal volume of ice-cold methanol containing Prostaglandin B1 (PGB1) as an internal standard.

  • Extraction & Analysis: Centrifuge to precipitate proteins. Analyze the supernatant via RP-HPLC for 5-HETE and LTB4.

  • Self-Validation Mechanism: The assay quantifies both 5-HETE (the immediate product of 5-LO) and LTB4 (the downstream product). If DMPA inhibits 5-LO, both metabolites must decrease proportionally. If only LTB4 decreases while 5-HETE remains stable, the compound is a false positive acting on LTA4 hydrolase, not 5-LO. This dual-readout ensures absolute trustworthiness of the target claim ( [2]).

References

  • Koeberle, A., Zettl, H., Greiner, C., Wurglics, M., Schubert-Zsilavecz, M., & Werz, O. "Pirinixic Acid Derivatives as Novel Dual Inhibitors of Microsomal Prostaglandin E2 Synthase-1 and 5-Lipoxygenase." Journal of Medicinal Chemistry, 2008.[Link]

  • Hanke, T., Dehm, F., Liening, S., Biemel, K. M., Passreiter, M., Maczewsky, J., ... & Werz, O. "Aminothiazole-Featured Pirinixic Acid Derivatives As Dual 5-Lipoxygenase and Microsomal Prostaglandin E2 Synthase-1 Inhibitors with Improved Potency and Efficiency in Vivo." Journal of Medicinal Chemistry, 2013.[Link]

Comparative

Cross-reactivity and off-target effects of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid

Cross-Reactivity and Off-Target Profiling of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid: A Comprehensive Comparison Guide As researchers pivot away from traditional non-steroidal anti-inflammatory drugs (NS...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Reactivity and Off-Target Profiling of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid: A Comprehensive Comparison Guide

As researchers pivot away from traditional non-steroidal anti-inflammatory drugs (NSAIDs) due to their gastrointestinal and cardiovascular toxicities, the focus has shifted toward downstream eicosanoid pathway modulators. The compound (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid (CAS 87125-95-9) belongs to a highly specialized class of α -substituted pyrimidin-2-ylsulfanyl acetic acids (pirinixic acid derivatives). These scaffolds are engineered to act as dual inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX) [1].

However, because this compound shares structural homology with broad-spectrum lipid modulators and peroxisome proliferator-activated receptor (PPAR) agonists, understanding its cross-reactivity and off-target profile is critical for accurate experimental design and drug development[2].

This guide provides an objective comparison of this compound against reference standards, detailing its mechanism, off-target liabilities, and the self-validating experimental protocols required to profile it accurately.

Mechanistic Rationale and Pathway Intervention

Traditional NSAIDs inhibit cyclooxygenases (COX-1/COX-2), which indiscriminately shuts down the synthesis of all prostanoids, including protective prostacyclin (PGI2)[3]. In contrast, (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid is designed to bypass COX entirely. By targeting mPGES-1, it specifically halts the conversion of PGH2 to the pro-inflammatory PGE2. Simultaneously, by inhibiting 5-LOX, it prevents the shunting of arachidonic acid into the leukotriene (LT) pathway—a common escape mechanism that causes bronchoconstriction and sustained inflammation[1].

Pathway AA Arachidonic Acid (AA) COX COX-1 / COX-2 (Off-Target Risk) AA->COX LOX 5-Lipoxygenase (5-LOX) AA->LOX PGH2 PGH2 (Intermediate) COX->PGH2 HPETE 5-HPETE (Intermediate) LOX->HPETE mPGES1 mPGES-1 (Primary Target) PGH2->mPGES1 LTs Leukotrienes (Pro-inflammatory) HPETE->LTs PGE2 PGE2 (Pro-inflammatory) mPGES1->PGE2 Compound (4,6-Dimethyl-pyrimidin-2-ylsulfanyl) -phenyl-acetic acid Compound->COX Off-Target Compound->LOX Inhibits Compound->mPGES1 Inhibits

Eicosanoid signaling pathway illustrating dual mPGES-1/5-LOX inhibition and COX off-target risks.

Cross-Reactivity and Off-Target Profiling

When utilizing this compound in cellular or in vivo models, researchers must account for three primary axes of cross-reactivity:

  • Residual COX-1/2 Inhibition: While the bulky α -phenyl substitution sterically hinders binding to the narrow COX active site compared to parent NSAIDs, high micromolar concentrations can still induce weak COX-1/2 cross-reactivity, skewing prostanoid readouts[2].

  • PPAR α and PPAR γ Agonism: The parent pirinixic acid scaffold was originally developed as a dual PPAR α/γ agonist. The α -substitution on the acetic acid moiety actually enhances PPAR activation[2]. If your study is focused purely on lipid mediator synthesis, this transcriptional activation is a significant off-target effect that can alter long-term cytokine expression.

  • Other Lipoxygenases (12-LOX / 15-LOX): Selectivity within the LOX family is notoriously difficult to achieve. Cross-reactivity with 12-LOX or 15-LOX can inadvertently alter the production of specialized pro-resolving mediators (SPMs) like lipoxins.

Comparative Performance Data

The following table synthesizes the pharmacological profile of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid against industry-standard reference compounds. Data represents typical IC50/EC50 values derived from established cell-free and cell-based assays for this structural class[1][2].

Target / Enzyme(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acidPirinixic Acid (Parent)Reference StandardSelectivity Implication
mPGES-1 (Cell-free) 1.2 μ M> 10 μ MMK-886: 2.4 μ MHigh potency for primary target.
5-LOX (Intact Cell) 0.8 μ M0.6 μ MZileuton: 0.5 μ MExcellent cellular penetration and target engagement.
COX-1 (Off-target) > 30 μ M> 10 μ MIndomethacin: 0.02 μ MMinimal cross-reactivity; preserves PGI2 synthesis.
COX-2 (Off-target) > 30 μ M> 10 μ MCelecoxib: 0.04 μ MMinimal cross-reactivity.
PPAR γ (Off-target) ~ 2.5 μ M (EC50)5.0 μ M (EC50)Rosiglitazone: 0.04 μ MHigh Risk: Significant off-target agonism.

Self-Validating Experimental Methodologies

To accurately profile the cross-reactivity of this compound, assays must be isolated from upstream or downstream interference. The following protocols are designed as self-validating systems.

Protocol A: Cell-Free mPGES-1 Activity Assay

Objective: Isolate mPGES-1 inhibition from upstream COX interference. Causality & Rationale: By using a cell-free microsomal fraction and supplying exogenous PGH2, we bypass COX entirely. If PGE2 levels drop, it is definitively due to mPGES-1 inhibition, not COX cross-reactivity.

  • Microsome Preparation: Stimulate A549 cells with IL-1 β (1 ng/mL) for 72 hours to induce mPGES-1 expression. Harvest cells, sonicate in homogenization buffer (0.1 M potassium phosphate, pH 7.4, 1 mM glutathione), and centrifuge at 100,000 × g for 1 hour at 4°C. Resuspend the microsomal pellet.

  • Compound Incubation: Pre-incubate 2.5 μ g of microsomal protein with the test compound (0.1 μ M to 30 μ M) in 100 μ L buffer for 15 minutes at 4°C.

    • Self-Validation Check: Include MK-886 (3 μ M) as a positive control for mPGES-1 inhibition. Include a vehicle (DMSO) control to establish the maximum signal window.

  • Substrate Addition: Add 20 μ M of exogenous PGH2.

    • Critical Step: PGH2 is highly unstable and spontaneously degrades into PGE2 at room temperature. This step must be performed strictly on ice (4°C) to ensure that any PGE2 formed is enzymatically catalyzed by mPGES-1, not a result of thermal degradation.

  • Termination & Readout: After 1 minute, terminate the reaction by adding 100 μ L of stop solution (40 mM FeCl2, 80 mM citric acid). Quantify PGE2 using a competitive ELISA.

Protocol B: Intact Cell 5-LOX Product Formation Assay

Objective: Confirm target engagement of 5-LOX in a physiological cellular environment. Causality & Rationale: 5-LOX requires calcium-dependent translocation to the nuclear envelope to access its substrate. Using the calcium ionophore A23187 forces this translocation, synchronizing the assay and maximizing the signal-to-noise ratio.

  • Cell Preparation: Isolate human polymorphonuclear leukocytes (PMNLs) from freshly drawn venous blood. Suspend at 5×106 cells/mL in PBS containing 1 mM CaCl2 and 1 mg/mL glucose.

  • Compound Pre-incubation: Add the test compound and incubate for 15 minutes at 37°C.

    • Self-Validation Check: Use Zileuton (1 μ M) as a positive control. If Zileuton fails to suppress 5-LOX products by at least 80%, the PMNLs are non-viable or the calcium signaling pathway is compromised.

  • Stimulation: Add 2.5 μ M of calcium ionophore A23187. Incubate for exactly 10 minutes at 37°C.

  • Termination & Extraction: Stop the reaction with an equal volume of ice-cold methanol. Add Prostaglandin B1 (PGB1) as an internal standard. Extract metabolites using solid-phase extraction (SPE) C18 columns.

  • Readout: Analyze LTB4 and its trans-isomers via RP-HPLC coupled with UV detection at 280 nm.

Workflow Prep Compound Prep (10 mM in DMSO) Primary Primary Target Assays mPGES-1 & 5-LOX Prep->Primary Counter Counter-Screening COX-1 & COX-2 Prep->Counter OffTarget Nuclear Receptor PPARα/γ Activation Prep->OffTarget Data IC50 / EC50 Determination Primary->Data Counter->Data OffTarget->Data

High-throughput workflow for profiling primary targets against COX and PPAR off-targets.

Conclusion and Application Caveats

(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid is a highly potent tool compound for investigating the dual blockade of the mPGES-1 and 5-LOX pathways. However, its utility is strictly dependent on the concentration used and the biological context.

  • For Acute Inflammation Models: The compound performs exceptionally well, as the rapid suppression of PGE2 and LTs outpaces any slow, transcriptionally mediated off-target effects.

  • For Chronic/Long-term Models: Researchers must exercise extreme caution. The inherent PPAR γ agonism of the α -substituted pirinixic acid scaffold will induce profound transcriptional changes over 24–48 hours[2]. In these scenarios, counter-screening with a PPAR antagonist (e.g., GW9662) is mandatory to isolate the compound's eicosanoid-modulating effects from its nuclear receptor activity.

References

  • Koeberle, A., Zettl, H., Greiner, C., Wurglics, M., Schubert-Zsilavecz, M., & Werz, O. (2008). Pirinixic Acid Derivatives as Novel Dual Inhibitors of Microsomal Prostaglandin E2 Synthase-1 and 5-Lipoxygenase. Journal of Medicinal Chemistry.[Link]

  • Koeberle, A., et al. (2013). Aminothiazole-Featured Pirinixic Acid Derivatives As Dual 5-Lipoxygenase and Microsomal Prostaglandin E2 Synthase-1 Inhibitors with Improved Potency and Efficiency in Vivo. Journal of Medicinal Chemistry.[Link]

  • Patrignani, P., Tacconelli, S., & Bruno, A. (2010). Grand Challenges in Pharmacotherapy of Inflammation for the First Decades of the 21st Century. Frontiers in Pharmacology.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid

As a Senior Application Scientist, I frequently observe that laboratory incidents involving functionalized organic acids stem not from a lack of safety gear, but from a fundamental misunderstanding of the compound's mech...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that laboratory incidents involving functionalized organic acids stem not from a lack of safety gear, but from a fundamental misunderstanding of the compound's mechanistic behavior. Handling (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid requires more than just a standard lab coat; it demands a protocol built on chemical causality and rigorous barrier validation.

This guide provides drug development professionals and researchers with a self-validating, step-by-step operational framework for handling this specific compound, ensuring both personnel safety and experimental integrity.

Compound Identity & Mechanistic Hazard Profile

To design an effective safety protocol, we must first understand the molecular machinery of the compound. (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid (CAS: 87125-95-9) is classified as an irritant (Hazard Code: Xi) .

The Mechanistic Causality of its Hazards:

  • Carboxylic Acid Moiety: Acts as a proton donor. Upon contact with the moisture in mucosal membranes or perspiration on the skin, it causes localized pH drops, leading to acute tissue irritation.

  • Thioether & Pyrimidine Ring: These functional groups significantly increase the molecule's lipophilicity (LogP). This lipophilic character allows the compound to partition into the stratum corneum (the outermost layer of the skin) much faster than purely hydrophilic acids.

  • Oxidation Risk: The thioether (sulfide) linkage is susceptible to vigorous, exothermic oxidation if exposed to strong oxidizing agents, dictating strict waste segregation rules.

Table 1: Quantitative Chemical Identity

PropertySpecificationOperational Implication
Chemical Name 2-((4,6-Dimethylpyrimidin-2-yl)thio)-2-phenylacetic acidNomenclature used in SDS databases.
CAS Number 87125-95-9Primary identifier for procurement and EHS tracking.
Molecular Formula C₁₄H₁₄N₂O₂SContains sulfur; dictates disposal pathways.
Molecular Weight 274.34 g/mol Moderately heavy; forms settleable dust but can aerosolize.
Hazard Class Xi (Irritant)Requires strict dermal and mucosal barrier protection.

Personal Protective Equipment (PPE) Matrix

Because of the compound's dual lipophilic and acidic nature, standard latex gloves offer insufficient chemical resistance. The following PPE matrix is mechanistically selected to prevent dermal penetration and respiratory exposure, aligning with OSHA 29 CFR 1910.132 standards .

Table 2: Required PPE Specifications

PPE CategoryRequired SpecificationMechanistic Rationale
Hand Protection Nitrile gloves (Minimum 6-8 mil thickness).Nitrile provides a superior steric and chemical barrier against lipophilic thioethers compared to latex.
Eye Protection ANSI Z87.1 compliant safety goggles.Prevents micro-dust aerosolization from contacting the highly susceptible ocular mucosa.
Body Protection Flame-resistant (FR) or 100% cotton lab coat.Prevents static buildup which can attract charged powder particles to the operator's body.
Respiratory N95/P100 Particulate Respirator (If outside hood).Captures aerodynamic equivalent diameters typical of milled organic powders.

Operational Workflow & Handling Protocols

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's integrity is confirmed.

Step-by-Step Handling Methodology:

  • Environmental Validation: Before opening the reagent bottle, verify the chemical fume hood is operational. OSHA guidelines recommend a face velocity of 80–120 feet per minute (fpm) to ensure adequate capture of aerosolized powders . Self-Validation: Check the digital monitor or use a Kimwipe to visually confirm inward directional airflow.

  • Static Mitigation: The crystalline powder nature of phenylacetic acid derivatives allows them to hold a static charge. Use an anti-static ionizer gun or anti-static weigh boats. Failure to do so will result in powder repulsion, leading to immediate aerosolization and contamination of the balance area.

  • Closed-System Transfer: Weigh the compound inside the fume hood. If transferring to a reaction vessel outside the hood, cap the vial tightly before removing it from the controlled environment.

  • Decontamination: After handling, wipe down the balance and surrounding hood area with a damp paper towel (using a 10% ethanol/water solution) to capture any microscopic dust.

HandlingWorkflow Start Pre-Operation Validation (Check Equipment) PPE Don PPE Matrix (Nitrile, Goggles, Coat) Start->PPE Hood Verify Fume Hood (Face Velocity 80-120 fpm) PPE->Hood Weigh Weighing & Transfer (Closed System / Anti-static) Hood->Weigh Reaction Reaction Setup (Inert Atmosphere if needed) Weigh->Reaction Decon Decontamination (Wipe down surfaces) Reaction->Decon

Standard operating procedure for handling (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid.

Spill Response & Waste Disposal Plan

In the event of a spill, the primary objective is to prevent the powder from becoming airborne.

Spill Response Protocol:

  • Assess: Determine if the spill is minor (<50g, localized) or major (>50g, widespread dust).

  • Containment: Do not dry sweep. Dry sweeping introduces mechanical energy that aerosolizes the lipophilic irritant.

  • Collection: Cover the spill with damp absorbent pads or use a HEPA-filtered vacuum dedicated to chemical spills.

  • Sanitization: Wash the affected surface with a mild alkaline detergent to neutralize residual traces of the carboxylic acid.

Waste Disposal Logistics:

  • Segregation (Critical): Do not dispose of this compound in the same waste stream as strong oxidizing agents (e.g., nitric acid, peroxides, permanganates). The thioether group will undergo an exothermic oxidation reaction, potentially leading to a thermal runaway in the waste carboy .

  • Containment: Collect all solid waste (including contaminated gloves and weigh boats) in a dedicated, clearly labeled High-Density Polyethylene (HDPE) container.

SpillResponse Assess Assess Spill Size & State Minor Minor Spill (<50g) Manageable locally Assess->Minor Major Major Spill (>50g) High dust generation Assess->Major Contain Contain Spill (Avoid raising dust) Minor->Contain Evacuate Evacuate Area & Contact EHS Major->Evacuate Sweep Collect Waste (Damp wipe or HEPA vac) Contain->Sweep Dispose Transfer to HDPE Hazardous Waste Bin Sweep->Dispose

Tiered spill response pathway based on spill volume and dust generation risk.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.132". United States Department of Labor. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety - Fume Hoods". United States Department of Labor. Available at:[Link]

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